N-Ethyl-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-8-7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVGHVLRIOSKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626259 | |
| Record name | N-Ethyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156741-80-9 | |
| Record name | N-Ethyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Ethyl-1H-pyrrole-2-carboxamide: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of N-Ethyl-1H-pyrrole-2-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this document combines available information on related structures with predicted properties from computational models to offer a comprehensive profile.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These values are critical for understanding the compound's behavior in biological systems and for guiding its development as a potential therapeutic agent.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| CAS Number | 156741-80-9 | [1] |
| Melting Point | Not available | Experimental determination required. |
| Boiling Point | Not available | Experimental determination required. |
| Water Solubility | Predicted to be soluble | Qualitative prediction based on structure. |
| pKa (acidic) | ~17 | Predicted for the pyrrole N-H proton. |
| pKa (basic) | ~ -2 | Predicted for the amide carbonyl oxygen. |
| LogP | 0.6 - 1.2 | Predicted values vary between different models. |
Experimental Protocols
Accurate determination of physicochemical properties is essential. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus.[2]
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Aqueous Solubility Determination
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in water.
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The pKa can be determined by potentiometric titration.
Procedure:
-
A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve as the pH at which half of the compound is ionized.
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.
Procedure:
-
A solution of this compound is prepared in one of the two immiscible solvents (n-octanol or water).
-
A known volume of this solution is mixed with a known volume of the second solvent in a separatory funnel.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in each phase is determined by a suitable analytical method.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis Workflow
A plausible synthetic route to this compound can be adapted from general methods for the synthesis of N-alkyl-pyrrole-2-carboxamides. A common approach involves the amidation of a pyrrole-2-carboxylic acid derivative.
Caption: Proposed synthesis workflow for this compound.
Structure-Activity Relationship (SAR) Insights
Pyrrole-2-carboxamide derivatives have been investigated for various biological activities, notably as antibacterial agents. Structure-activity relationship studies on related compounds suggest that modifications at the N1 position of the pyrrole ring and on the amide nitrogen can significantly influence their biological profile.
Caption: Structure-Activity Relationship (SAR) considerations for pyrrole-2-carboxamide derivatives.
Potential Biological Signaling Pathway Involvement
Based on the known antibacterial activity of similar pyrrole-carboxamide compounds, a potential mechanism of action could involve the inhibition of essential bacterial enzymes. For instance, some derivatives are known to target bacterial topoisomerases or other enzymes involved in cell wall synthesis.
Caption: Conceptual mechanism of action for antibacterial pyrrole-2-carboxamides.
References
Spectroscopic Profile of N-Ethyl-1H-pyrrole-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for N-Ethyl-1H-pyrrole-2-carboxamide. Due to the limited availability of published spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds, including 1H-pyrrole-2-carboxamide and other N-alkylated pyrrole derivatives. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided to facilitate empirical verification.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.5 - 9.5 | br s | 1H | N-H (pyrrole) | Chemical shift can be highly variable depending on concentration and solvent. |
| ~6.8 - 7.0 | m | 1H | H5 (pyrrole) | |
| ~6.6 - 6.8 | m | 1H | H3 (pyrrole) | |
| ~6.1 - 6.3 | m | 1H | H4 (pyrrole) | |
| ~6.0 - 6.5 | br s | 1H | N-H (amide) | |
| ~3.3 - 3.5 | q | 2H | -CH₂- | J-coupling with -CH₃ protons is expected. |
| ~1.1 - 1.3 | t | 3H | -CH₃ | J-coupling with -CH₂- protons is expected. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~160 - 165 | C=O (amide) | |
| ~125 - 130 | C2 (pyrrole) | Carbon attached to the carboxamide group. |
| ~120 - 125 | C5 (pyrrole) | |
| ~110 - 115 | C3 (pyrrole) | |
| ~108 - 112 | C4 (pyrrole) | |
| ~34 - 38 | -CH₂- | |
| ~14 - 16 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | N-H Stretch (pyrrole and amide) |
| ~3100 - 3000 | Medium | C-H Stretch (aromatic) |
| ~2970 - 2850 | Medium | C-H Stretch (aliphatic) |
| ~1650 - 1630 | Strong | C=O Stretch (Amide I) |
| ~1580 - 1550 | Medium | N-H Bend (Amide II) |
| ~1500 - 1400 | Medium | C=C Stretch (pyrrole ring) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 138 | [M]⁺ (Molecular Ion) |
| 123 | [M - CH₃]⁺ |
| 110 | [M - C₂H₄]⁺ or [M - N₂H₂]⁺ |
| 95 | [M - C₂H₅N]⁺ |
| 67 | [C₄H₅N]⁺ (Pyrrole ring fragment) |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common method for the synthesis of N-alkyl-pyrrole-2-carboxamides involves the amidation of a pyrrole-2-carboxylic acid derivative.[1]
Materials:
-
Pyrrole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ethylamine (in a suitable solvent like THF or as a gas)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Acid Chloride Formation: Pyrrole-2-carboxylic acid is converted to its acid chloride. In a fume hood, dissolve pyrrole-2-carboxylic acid in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude pyrrole-2-carbonyl chloride.
-
Amidation: The crude pyrrole-2-carbonyl chloride is dissolved in anhydrous DCM. The solution is cooled to 0 °C, and a solution of ethylamine and triethylamine in DCM is added dropwise. The reaction mixture is stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is washed with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [2][3][4]
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2. Infrared (IR) Spectroscopy [5][6][7]
-
Sample Preparation: For a solid sample, a small amount of this compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid or dissolved sample, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS) [8][9][10]
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for small organic molecules.
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. inchemistry.acs.org [inchemistry.acs.org]
- 4. web.mit.edu [web.mit.edu]
- 5. amherst.edu [amherst.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. webassign.net [webassign.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. htds.fr [htds.fr]
N-Ethyl-1H-pyrrole-2-carboxamide: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis of N-Ethyl-1H-pyrrole-2-carboxamide. Detailed experimental protocols for its synthesis and characterization are presented, supported by tabulated spectral data and logical workflow diagrams to facilitate understanding and replication.
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of 1H NMR, 13C NMR, and HRMS. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: HRMS Data for this compound
| Ionization Mode | Calculated m/z | Measured m/z | Formula |
| ESI+ | Data not available | Data not available | C₇H₁₁N₂O⁺ ([M+H]⁺) |
Note: Specific spectral data for the title compound was not found in the provided search results. The tables are structured for data insertion upon availability.
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A general and effective method for the synthesis of N-substituted pyrrole-2-carboxamides involves the amidation of a pyrrole-2-carboxylic acid derivative.
Materials:
-
Pyrrole-2-carbonyl chloride
-
Ethylamine
-
Anhydrous diethyl ether
-
Saturated sodium hydrogen carbonate solution
-
Magnesium sulfate
Procedure:
-
Dissolve pyrrole-2-carbonyl chloride in anhydrous diethyl ether.
-
Slowly add a solution of ethylamine in anhydrous diethyl ether to the stirred solution from step 1. The reaction is exothermic and may require cooling.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Wash the ether solution with a saturated sodium hydrogen carbonate solution to neutralize any excess acid.
-
Separate the organic layer, dry it over magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
NMR Spectroscopy
NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire spectra using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹³C NMR: Acquire proton-decoupled spectra. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis is performed to confirm the elemental composition of the synthesized compound.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The high-resolution measurement provides the accurate mass, which can be used to confirm the elemental formula.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization process.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the structural characterization of the compound.
The Multifaceted Biological Activities of Pyrrole-2-Carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Pyrrole-2-carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial cellular processes such as tubulin polymerization and the activity of key enzymes like histone methyltransferases.
Quantitative Anticancer Data
The anticancer efficacy of various pyrrole-2-carboxamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12l | U251 (Glioblastoma) | 2.29 ± 0.18 | [1] |
| A549 (Lung Carcinoma) | 3.49 ± 0.30 | [1] | |
| Compound 5c | HOP-92 (Lung Cancer) | >10 (43.19% growth inhibition at 10 µM) | [1] |
| UO-31 (Renal Cancer) | >10 (21.18% growth inhibition at 10 µM) | [1] | |
| Compound 5g | KM12 (Colon Cancer) | >10 (82.02% growth inhibition at 10 µM) | [1] |
| Pyrrole Hydrazone 1C | Human Melanoma | 44.63 ± 3.51 | [1] |
| FAK inhibitor 10b | A549 (Lung Carcinoma) | 0.8 | [1] |
| Pyrrolyl-indole hybrid 3a | HT29 (Colon Adenocarcinoma) | LC50 = 9.31 | [2] |
| UACC-62 (Melanoma) | LC50 = 8.03 | [2] | |
| OVCAR-8 (Ovarian Carcinoma) | LC50 = 6.55 | [2] | |
| SN12C (Renal Cell Carcinoma) | LC50 = 3.97 | [2] | |
| BT-549 (Breast Carcinoma) | LC50 = 6.39 | [2] | |
| Pyrrolyl-indole hybrid 3h | T47D (Breast Cancer) | 2.4 | [2] |
Mechanism of Action: Inhibition of Tubulin Polymerization
A significant mechanism of anticancer activity for some pyrrole-2-carboxamide derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to mitotic arrest and subsequent apoptosis in cancer cells.
Inhibition of Tubulin Polymerization by Pyrrole-2-Carboxamide Derivatives.
Mechanism of Action: EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer development through the silencing of tumor suppressor genes. Certain pyrrole-3-carboxamide derivatives have been identified as potent EZH2 inhibitors. While the provided data is for a pyrrole-3-carboxamide, the general pathway is relevant.
References
An In-depth Technical Guide to the Stability and Storage of N-Ethyl-1H-pyrrole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Ethyl-1H-pyrrole-2-carboxamide. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document combines general information from Safety Data Sheets (SDSs) with established principles of chemical stability for related pyrrole-carboxamide structures. Furthermore, it outlines standard experimental protocols for stability testing based on the International Council for Harmonisation (ICH) guidelines, enabling researchers to generate specific data as required.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | Generic Chemical Databases |
| Molecular Weight | 138.17 g/mol | Generic Chemical Databases |
| Appearance | Off-white to yellow or brown crystalline powder or solid | Supplier Information |
| Solubility | Soluble in methanol and ethyl acetate | Supplier Information |
Stability Profile and Degradation Pathways
General Stability:
-
The compound is generally considered stable under recommended storage conditions.[1]
-
Avoid exposure to heat, flames, sparks, and strong oxidizing agents.[2][3]
Potential Degradation Pathways:
-
Hydrolysis: The amide linkage is susceptible to hydrolysis under strong acidic or alkaline conditions, which would yield 1H-pyrrole-2-carboxylic acid and ethylamine. Studies on other pyrrole derivatives have shown instability in strongly acidic and alkaline media.
-
Oxidation: The pyrrole ring can be sensitive to oxidation, potentially leading to ring-opening or the formation of polymeric byproducts.
-
Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light. Photostability testing is recommended to assess this potential liability.
A logical workflow for assessing the stability of this compound is presented below.
References
Unveiling the Therapeutic Promise of N-Ethyl-1H-pyrrole-2-carboxamide: A Technical Guide to Potential Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. This technical guide explores the potential therapeutic targets of N-Ethyl-1H-pyrrole-2-carboxamide by examining the well-established mechanisms of action of its structural analogs. While specific data for this compound is limited in publicly available literature, the extensive research on related pyrrolamides provides a strong foundation for predicting its therapeutic potential across several key disease areas, including infectious diseases, cancer, and neurological disorders.
Antibacterial Activity: Targeting Bacterial Topoisomerases
A significant body of research highlights the potent antibacterial properties of pyrrole-2-carboxamide derivatives, primarily through the inhibition of bacterial type II topoisomerases, namely DNA gyrase (GyrB) and topoisomerase IV (ParE).[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drug development.
Mechanism of Action: Pyrrolamides act as ATP-competitive inhibitors of the GyrB and ParE subunits.[2] By binding to the ATP-binding pocket, these compounds prevent the conformational changes necessary for enzyme function, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[2][3] This mechanism is distinct from that of fluoroquinolones, suggesting a potential for these compounds to be effective against fluoroquinolone-resistant strains.[3]
In silico studies have also suggested that some pyrrole derivatives may target UDP-N-acetylenolpyruvylglucosamine reductase, an enzyme involved in peptidoglycan synthesis.[1]
Quantitative Data on Pyrrolamide Analogs:
| Compound Class | Target | Organism | IC50 / MIC | Reference |
| Hydroxyisopropyl pyridazine pyrrolamide | DNA Gyrase (GyrB) | Staphylococcus aureus | IC50 = 49 nM | [2] |
| Hydroxyisopropyl pyridazine pyrrolamide | Topoisomerase IV (ParE) | Staphylococcus aureus | IC50 = 1.513 µM | [2] |
| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids | DNA Gyrase | Various Bacteria | Good inhibitory activity | [1] |
| 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | DNA Gyrase | Mycobacterium tuberculosis H37Rv | IC50 < 5 nM | [1] |
| 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | Mycobacterium tuberculosis H37Rv | MIC = 0.03 µg/mL | [1] |
Experimental Protocols:
-
DNA Gyrase Inhibition Assay: The supercoiling activity of DNA gyrase is measured in the presence of relaxed plasmid DNA, ATP, and varying concentrations of the inhibitor. The degree of supercoiling is assessed by agarose gel electrophoresis.
-
Minimum Inhibitory Concentration (MIC) Determination: Bacterial cultures are incubated with serial dilutions of the compound to determine the lowest concentration that inhibits visible growth.
Signaling Pathway and Experimental Workflow:
Caption: Inhibition of DNA gyrase by pyrrolamides.
Antitubercular Activity: Targeting MmpL3
Derivatives of pyrrole-2-carboxamide have emerged as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[4] MmpL3 is an essential transporter responsible for shuttling mycolic acids, crucial components of the mycobacterial cell wall, to the periplasm. Its inhibition leads to a compromised cell envelope and bacterial death.
Mechanism of Action: Pyrrole-2-carboxamides are thought to bind to a hydrophobic pocket within the MmpL3 transporter, disrupting its function. Structure-activity relationship (SAR) studies have shown that bulky substituents on the carboxamide and electron-withdrawing groups on the pyrrole ring enhance anti-TB activity.[4]
Quantitative Data on Pyrrole-2-carboxamide Analogs against M. tuberculosis:
| Compound | R1 (on Pyrrole) | R2 (on Carboxamide) | MIC (µg/mL) | Cytotoxicity IC50 (µg/mL) | Reference |
| Analog with adamantyl group | 2,4-dichlorophenyl | Adamantyl | < 0.016 | > 64 | [4] |
| Analog with fluorophenyl moiety | Fluorophenyl | Adamantyl | < 0.016 | > 64 | [4] |
Experimental Protocols:
-
MmpL3 Target Engagement Assay: The potency of compounds against wild-type and mutated MmpL3-expressing Mycobacterium smegmatis is measured to confirm target engagement.
-
Mycolic Acid Biosynthesis Assay: The effect of the compounds on mycolic acid synthesis is determined using a [14C] acetate metabolic labeling assay.
Logical Relationship Diagram:
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to N-Ethyl-1H-pyrrole-2-carboxamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The N-Ethyl-1H-pyrrole-2-carboxamide core represents a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a diverse array of therapeutic agents. Its inherent structural features, including a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a hydrophobic pyrrole ring, provide a versatile template for designing molecules with high affinity and selectivity for various biological targets. This technical guide delves into the synthesis, biological activities, and structure-activity relationships of compounds built upon this core, with a particular focus on its role in the development of kinase inhibitors for oncology and other therapeutic areas.
The this compound Core: A Building Block for Targeted Therapies
The pyrrole-2-carboxamide moiety is a key pharmacophore found in numerous biologically active compounds, demonstrating a broad spectrum of activities including anticancer, antibacterial, antifungal, and antiviral properties.[1] The strategic placement of an ethyl group at the N1 position of the pyrrole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile.
A prime example of the successful application of this scaffold is in the structure of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1] Sunitinib features a more complex N-substituted ethylamine chain, but the fundamental N-substituted-1H-pyrrole-2-carboxamide core is central to its inhibitory activity against key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3]
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the amidation of a corresponding pyrrole-2-carboxylic acid or its activated derivative with ethylamine.
General Synthetic Workflow
Caption: General Synthetic Workflow for this compound Derivatives.
Experimental Protocol: General Procedure for the Synthesis of Pyrrole-2-carboxamides
The following is a generalized protocol based on common synthetic methodologies for preparing pyrrole-2-carboxamide derivatives.
Step 1: Synthesis of Pyrrole-2-carboxylic Acid (if not commercially available)
-
Bromination of Pyrrole: A solution of pyrrole-2-carboxylic acid in acetic acid and carbon tetrachloride is cooled. A solution of bromine in acetic acid is added dropwise. The precipitated product is collected and can be recrystallized.[4]
-
Esterification: The resulting brominated pyrrole-2-carboxylic acid is refluxed with an alcohol (e.g., methanol) and a catalytic amount of strong acid (e.g., sulfuric acid). The excess alcohol is distilled off, and the crude ester is extracted.[4]
-
Hydrolysis: The purified ester is then hydrolyzed back to the carboxylic acid using a base such as lithium hydroxide, followed by acidification.
Step 2: Amide Coupling
-
To a solution of the pyrrole-2-carboxylic acid derivative in a suitable aprotic solvent (e.g., dichloromethane, DMF), a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a combination of EDC and HOBt is added.
-
The mixture is stirred at room temperature for a specified time to activate the carboxylic acid.
-
The appropriate amine (e.g., ethylamine) is then added to the reaction mixture.
-
The reaction is stirred until completion, which is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and the solvent is removed under reduced pressure.
Step 3: Purification
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted pyrrole-2-carboxamide.[5]
Biological Activity and Therapeutic Targets
The this compound scaffold has been successfully employed to develop inhibitors for a range of important biological targets.
Kinase Inhibition in Oncology
The most prominent application of this scaffold is in the development of kinase inhibitors for cancer therapy.
VEGFR-2 Inhibition and Anti-Angiogenesis:
Derivatives of this scaffold are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[6][7] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors prevent its activation and downstream signaling.
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
JAK2 Inhibition:
The pyrrole-2-carboxamide scaffold has also been utilized to develop potent and selective inhibitors of Janus Kinase 2 (JAK2).[8] Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative disorders.
Antimicrobial Activity
MmpL3 Inhibition in Tuberculosis:
Recent research has identified pyrrole-2-carboxamide derivatives as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter for mycolic acids in Mycobacterium tuberculosis.[5][9][10] Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death. This presents a promising strategy for the development of new anti-tuberculosis drugs, including those effective against drug-resistant strains.[5][9]
Antiviral Potential:
The versatility of the pyrrole-2-carboxamide scaffold extends to antiviral applications. Derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[11] Additionally, N-substituted pyrrole-based heterocycles have shown promise as broad-spectrum filoviral entry inhibitors.[12]
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrrole ring and the carboxamide nitrogen. The following tables summarize key quantitative data and SAR insights from various studies.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrrole-2-Carboxamide Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Sunitinib (SU11248) | VEGFR-2 | - | |
| Sunitinib (SU11248) | PDGFRβ | - | [3] |
| Compound 16 (NMS-P830) | JAK2 | - | [8] |
| Compound 28 (NMS-P953) | JAK2 | - | |
| Thieno[2,3-d]pyrimidine 21e | VEGFR-2 | 21 | [7] |
| Thieno[2,3-d]pyrimidine 21b | VEGFR-2 | 33.4 | [7] |
Key SAR Insights for Kinase Inhibitors:
-
Pyrrole Ring Substitution: The presence of specific substituents at the 4- and 5-positions of the pyrrole ring is crucial for potent kinase inhibition. For instance, in Sunitinib, the 2,4-dimethyl substitution and the 5-(indolin-2-one)methylene group are key for binding to the ATP pocket of VEGFR and PDGFR.
-
Amide Substitution: The nature of the substituent on the carboxamide nitrogen influences solubility, cell permeability, and interaction with the solvent-exposed region of the kinase. The diethylaminoethyl side chain of Sunitinib is critical for its favorable pharmacokinetic properties.[3]
Table 2: Antimicrobial Activity of Pyrrole-2-Carboxamide Derivatives
| Compound ID | Target Organism/Enzyme | MIC (µg/mL) or IC50 | Reference |
| Compound 32 | M. tuberculosis (MmpL3) | < 0.016 | [5][9] |
| ENBHEDPC | M. tuberculosis H37Rv | 0.7 | [13] |
| Pyridopyrrolopyrimidine 29 | SARS-CoV-2 Mpro | IC50 in low µM | [11] |
Key SAR Insights for MmpL3 Inhibitors:
-
Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhances anti-TB activity.[5][9]
-
Bulky substituents on the carboxamide moiety significantly improve potency.[5][9]
-
The hydrogens on the pyrrole and carboxamide nitrogens are crucial for activity, likely participating in key hydrogen bonding interactions with the target protein.[5]
Biological Evaluation Workflow
The biological evaluation of novel this compound derivatives typically follows a standardized workflow to assess their potency, selectivity, and potential as therapeutic agents.
Caption: Standard Biological Evaluation Workflow for Novel Drug Candidates.
Conclusion
The this compound scaffold has proven to be a highly valuable and adaptable core in medicinal chemistry. Its synthetic tractability and the ability to modulate its properties through substitution have led to the discovery of potent and selective inhibitors for a variety of therapeutic targets. The clinical success of Sunitinib stands as a testament to the potential of this scaffold in oncology. Ongoing research continues to explore its application in other areas, including infectious diseases, with promising results. For drug discovery and development professionals, the this compound core remains a compelling starting point for the design of next-generation targeted therapies.
References
- 1. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vlifesciences.com [vlifesciences.com]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of Pyrrole-2-Carboxamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-silico modeling of pyrrole-2-carboxamide derivatives, a class of compounds with significant therapeutic potential. Due to the limited availability of specific data for "N-Ethyl-1H-pyrrole-2-carboxamide," this document focuses on a closely related and well-studied class of pyrrole-2-carboxamides that act as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). These compounds are promising candidates for the treatment of drug-resistant tuberculosis.[1]
The guide will detail the computational methodologies used to predict and analyze the interactions of these compounds with their biological target, present key quantitative data, and outline the experimental protocols for model validation.
Introduction to Pyrrole-2-Carboxamides and MmpL3
Pyrrole-2-carboxamides are a versatile class of heterocyclic compounds that form the core structure of numerous therapeutic agents.[2][3] Their derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] A significant area of research has focused on their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.
One of the key molecular targets for these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein involved in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this process, leading to bacterial death. The structure-activity relationship (SAR) studies of pyrrole-2-carboxamides have revealed that modifications to the pyrrole ring and the carboxamide group can significantly impact their anti-TB activity.[1]
In-Silico Modeling of Pyrrole-2-Carboxamide Interactions with MmpL3
In-silico modeling plays a pivotal role in understanding the molecular interactions between pyrrole-2-carboxamide derivatives and MmpL3, guiding the design of more potent inhibitors. Molecular docking is a primary computational technique used to predict the binding mode and affinity of these small molecules within the MmpL3 binding pocket.
Molecular Docking Studies
Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor. For the pyrrole-2-carboxamide derivatives, these studies have been instrumental in elucidating the key interactions that contribute to their inhibitory activity against MmpL3.
Key Findings from Docking Studies:
-
Hydrogen Bonding: The hydrogens on the pyrrole-2-carboxamide moiety are crucial for potent activity. Docking studies have shown that the amide group can form hydrogen bonds with key residues in the MmpL3 binding site, such as ASP645.[1]
-
Hydrophobic Interactions: Bulky substituents on the carboxamide and phenyl groups attached to the pyrrole ring can engage in hydrophobic interactions within the S3, S4, and S5 pockets of the MmpL3 protein, enhancing binding affinity.[1]
-
Structure-Activity Relationship (SAR): Computational models have successfully explained the observed SAR. For instance, the replacement of the pyrrole hydrogen with a methyl group significantly reduces activity, which correlates with the loss of a critical hydrogen bond in the docked pose.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from structure-activity relationship studies of various pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv and their cytotoxicity.
| Compound ID | R1 | R2 | MIC (μg/mL) | IC50 (μg/mL) |
| 5 | 2,4-dichlorophenyl | adamantyl | <0.016 | >64 |
| 12 | 2,4-dichlorophenyl (N-methyl pyrrole) | adamantyl | 3.7 | >64 |
| 13 | 2,4-dichlorophenyl (N-methyl pyrrole, N-methyl amide) | adamantyl | >32 | >64 |
| 14 | 2-chlorophenyl | adamantyl | 0.061 | >64 |
| 15 | 4-chlorophenyl | adamantyl | 0.031 | >64 |
| 16 | 2-fluorophenyl | adamantyl | <0.016 | >64 |
| 17 | 3-fluorophenyl | adamantyl | <0.016 | >64 |
| 18 | 4-fluorophenyl | adamantyl | <0.016 | >64 |
Data extracted from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors.[1]
Experimental Protocols
This section details the methodologies for the key in-silico and in-vitro experiments cited in the study of pyrrole-2-carboxamide derivatives.
In-Silico Modeling Protocol: Molecular Docking
Objective: To predict the binding mode of pyrrole-2-carboxamide derivatives within the MmpL3 active site.
Methodology:
-
Protein Preparation: The crystal structure of MmpL3 is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structures of the pyrrole-2-carboxamide derivatives are generated and energy-minimized using a suitable force field.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the prepared ligands into the defined binding site of the MmpL3 protein. The binding site is typically defined based on the location of a co-crystallized ligand or known active site residues.
-
Pose Analysis and Scoring: The resulting docking poses are analyzed to identify the most favorable binding modes based on scoring functions that estimate the binding affinity. The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are visualized and analyzed.
In-Vitro Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of the pyrrole-2-carboxamide derivatives required to inhibit the growth of M. tuberculosis.
Methodology:
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in an appropriate broth medium.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: A series of twofold dilutions of the compounds are prepared in a 96-well microplate.
-
Inoculation: A standardized inoculum of the bacterial culture is added to each well.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C) for a specified period.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualization of In-Silico Modeling Workflow
The following diagram illustrates the general workflow for the in-silico modeling and experimental validation of pyrrole-2-carboxamide derivatives.
Caption: Workflow for in-silico modeling and experimental validation of MmpL3 inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 4. benthamscience.com [benthamscience.com]
- 5. sciprofiles.com [sciprofiles.com]
Technical Guide: Synthesis of N-Ethyl-1H-pyrrole-2-carboxamide from Pyrrole
Abstract
This document provides a comprehensive technical guide for the synthesis of N-Ethyl-1H-pyrrole-2-carboxamide, a valuable scaffold in medicinal chemistry, starting from pyrrole.[1][2] The synthesis is presented as a robust two-step process. The initial step involves the regioselective formylation of the pyrrole ring at the C2 position via the Vilsmeier-Haack reaction to yield the key intermediate, pyrrole-2-carbaldehyde. The subsequent step details a modern and efficient direct oxidative amidation of this intermediate with ethylamine to produce the target compound. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility for researchers in the field.
Introduction
Pyrrole-2-carboxamide derivatives are significant structural motifs present in numerous biologically active compounds, including pharmaceuticals and natural products.[3] Their utility as scaffolds in drug discovery, particularly in the development of inhibitors for targets like Mycobacterial Membrane Protein Large 3 (MmpL3), underscores the need for efficient and scalable synthetic routes.[1][2] This guide outlines a reliable pathway for the preparation of this compound, focusing on established and high-yielding methodologies suitable for a laboratory setting.
The selected synthetic strategy prioritizes efficiency and selectivity, beginning with the well-established Vilsmeier-Haack formylation, which is a mild and effective method for introducing an aldehyde group onto electron-rich aromatic rings like pyrrole.[4][5] For the subsequent conversion of the aldehyde to the target amide, this guide employs a direct oxidative amidation protocol. This modern approach is advantageous as it avoids the multi-step process of first oxidizing the aldehyde to a carboxylic acid and then performing a separate amide coupling reaction.[6][7]
Overall Synthesis Workflow
The synthesis of this compound from pyrrole is achieved in two primary transformations:
-
Step 1: Vilsmeier-Haack Formylation: Pyrrole is converted to pyrrole-2-carbaldehyde.
-
Step 2: Oxidative Amidation: Pyrrole-2-carbaldehyde is reacted with ethylamine in the presence of an oxidizing agent to yield this compound.
Caption: Overall two-step synthesis pathway from pyrrole.
Experimental Protocols & Data
Step 1: Vilsmeier-Haack Formylation of Pyrrole
This procedure details the synthesis of the key intermediate, pyrrole-2-carbaldehyde, from freshly distilled pyrrole. The Vilsmeier-Haack reaction utilizes a formylating agent, the Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5]
Table 1: Reagents and Conditions for Pyrrole-2-carbaldehyde Synthesis
| Reagent/Parameter | Moles (Equivalents) | Quantity | Conditions |
| Pyrrole | 1.0 (1.0) | 67 g | Freshly distilled |
| Dimethylformamide (DMF) | 1.1 (1.1) | 80 g | Anhydrous |
| Phosphorus oxychloride (POCl₃) | 1.1 (1.1) | 169 g | --- |
| Ethylene dichloride | --- | 500 mL | Solvent |
| Sodium acetate trihydrate | 5.5 (5.5) | 750 g | For hydrolysis |
| Temperature | --- | --- | 10-20°C (addition), Reflux |
| Reaction Time | --- | --- | ~2 hours total |
| Reported Yield | --- | --- | 78-79% (purified) |
Detailed Protocol:
-
Reagent Preparation: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of dimethylformamide.
-
Vilsmeier Reagent Formation: Immerse the flask in an ice bath. While maintaining the internal temperature between 10–20°C, add 169 g (1.1 moles) of phosphorus oxychloride through the dropping funnel over a period of 15 minutes. An exothermic reaction will occur.
-
Reaction Setup: Remove the ice bath and stir the mixture for 15 minutes. Replace the ice bath and add 250 mL of ethylene dichloride.
-
Addition of Pyrrole: Once the internal temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 mL of ethylene dichloride via the dropping funnel over 1 hour.
-
Reaction: After the addition is complete, replace the ice bath with a heating mantle and stir the mixture at reflux for 15 minutes. A significant amount of hydrogen chloride gas will evolve.
-
Hydrolysis: Cool the mixture to 25–30°C. Cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 liter of water. Once the initial effervescence subsides, add the remaining solution rapidly.
-
Work-up: Heat the mixture to reflux with vigorous stirring for another 15 minutes. Cool the mixture and transfer it to a separatory funnel.
-
Extraction: Separate the ethylene dichloride layer. Extract the aqueous phase three times with a total of ~500 mL of ether.
-
Purification: Combine the organic extracts (ethylene dichloride and ether) and wash them cautiously with three 100-mL portions of saturated aqueous sodium carbonate solution. Dry the organic solution over anhydrous sodium carbonate, filter, and remove the solvents by distillation. The crude product is then purified by vacuum distillation to yield pyrrole-2-carbaldehyde.
Step 2: Oxidative Amidation of Pyrrole-2-carbaldehyde
This protocol describes a non-traditional, direct synthesis of this compound from pyrrole-2-carbaldehyde and ethylamine. The reaction is facilitated by a catalytic amount of tetrabutylammonium iodide (nBu₄NI or TBAI) and uses tert-Butyl hydroperoxide (TBHP) as the oxidant.[6][7] This method is operationally simple and proceeds under mild conditions.[6]
Table 2: Reagents and Conditions for this compound Synthesis
| Reagent/Parameter | Moles (Equivalents) | Quantity (for 1 mmol scale) | Conditions |
| Pyrrole-2-carbaldehyde | 1.0 (1.0) | 95 mg | Starting Material |
| Ethylamine | 2.0 (2.0) | Varies (e.g., 70% aq. solution) | Amine Source |
| nBu₄NI (TBAI) | 0.2 (20 mol%) | 74 mg | Catalyst |
| TBHP (70% aq.) | 3.0 (3.0) | ~0.39 mL | Oxidant |
| Dichloroethane (DCE) | --- | 2 mL | Solvent |
| Temperature | --- | --- | 80-90°C |
| Reaction Time | --- | --- | 12-24 hours |
| Reported Yield | --- | --- | Good to Excellent (General)[6] |
Detailed Protocol:
-
Reaction Setup: To a screw-capped reaction vial, add pyrrole-2-carbaldehyde (1.0 mmol), nBu₄NI (0.2 mmol), and dichloroethane (2 mL).
-
Addition of Reagents: Add ethylamine (2.0 mmol) to the mixture, followed by the dropwise addition of 70% aqueous TBHP (3.0 mmol).
-
Reaction: Securely cap the vial and place it in a preheated oil bath at 80–90°C. Stir the reaction mixture for 12–24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (using an appropriate eluent system such as hexane/ethyl acetate) to afford the pure this compound.
Conclusion
The synthetic route detailed in this guide, employing a Vilsmeier-Haack formylation followed by a direct oxidative amidation, represents an efficient and reliable method for producing this compound from pyrrole. The protocols are based on well-documented procedures and offer good to excellent yields. This technical guide provides the necessary quantitative data and procedural details to enable researchers to successfully synthesize this valuable chemical entity for applications in drug discovery and development.
Disclaimer: The procedures outlined in this document are intended for use by trained chemical researchers in a controlled laboratory setting. All reactions should be performed with appropriate personal protective equipment and engineering controls. The user is responsible for conducting a thorough risk assessment before beginning any experimental work.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 6. Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Ethyl-1H-pyrrole-2-carboxamide" CAS number and chemical structure
An In-depth Technical Guide on Pyrrole-2-Carboxamides
A comprehensive overview of the synthesis, properties, and biological significance of pyrrole-2-carboxamide and its derivatives, including the theoretical basis for N-Ethyl-1H-pyrrole-2-carboxamide.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Pyrrole-2-Carboxamides
The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of biologically active molecules and natural products.[1] Its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties.[2][3] The pyrrole-2-carboxamide scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutic agents. This guide focuses on the chemical properties, synthesis, and biological context of 1H-pyrrole-2-carboxamide, providing a foundation for the study of its N-alkylated derivatives like this compound.
Physicochemical Properties and Identification
1H-Pyrrole-2-carboxamide
This is the parent compound from which this compound is derived. Its identification and properties are well-documented.
| Property | Value | Reference |
| CAS Number | 4551-72-8 | [4] |
| Molecular Formula | C₅H₆N₂O | [4] |
| Molecular Weight | 110.11 g/mol | [5] |
| IUPAC Name | 1H-pyrrole-2-carboxamide | [4] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available |
This compound (Theoretical)
While a specific CAS number is not available, the fundamental properties can be predicted.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | This compound |
Chemical Structure
The chemical structure of 1H-pyrrole-2-carboxamide consists of a pyrrole ring with a carboxamide group attached at the second position. The structure of its N-ethyl derivative would feature an ethyl group on the nitrogen atom of the carboxamide.
Caption: Chemical structures of 1H-pyrrole-2-carboxamide and the predicted structure of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound would likely proceed through the amidation of a pyrrole-2-carboxylic acid derivative. A common and versatile method involves the conversion of the corresponding ethyl ester, Ethyl 1H-pyrrole-2-carboxylate, with an amine.
Synthesis of Ethyl 1H-pyrrole-2-carboxylate (Precursor)
Ethyl 1H-pyrrole-2-carboxylate (CAS: 2199-43-1) is a key intermediate.[6][7][8] A general procedure for its synthesis involves the reaction of pyrrole with trichloroacetyl chloride followed by alcoholysis.[9]
Experimental Protocol (Adapted from Organic Syntheses Procedure): [9]
-
Acylation of Pyrrole: Freshly distilled pyrrole is added dropwise to a stirred solution of trichloroacetyl chloride in anhydrous diethyl ether. The reaction is typically exothermic, causing the mixture to reflux.
-
Hydrolysis: After the addition is complete, an aqueous solution of potassium carbonate is slowly added to the reaction mixture.
-
Extraction and Purification: The organic layer is separated, dried with a drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation. The resulting crude 2-trichloroacetylpyrrole is then purified, often by crystallization from a solvent like hexane.
-
Alcoholysis to the Ester: The purified 2-trichloroacetylpyrrole is dissolved in ethanol. A solution of sodium ethoxide in ethanol is then added, and the mixture is heated under reflux.
-
Work-up and Final Purification: The reaction mixture is concentrated, and the residue is partitioned between ether and dilute hydrochloric acid. The ether layer is washed, dried, and concentrated. The final product, Ethyl 1H-pyrrole-2-carboxylate, is obtained by fractional distillation under reduced pressure.
Proposed Synthesis of this compound
The conversion of Ethyl 1H-pyrrole-2-carboxylate to this compound can be achieved through direct amidation with ethylamine.
Proposed Experimental Protocol:
-
Reaction Setup: Ethyl 1H-pyrrole-2-carboxylate is dissolved in a suitable solvent, such as ethanol or methanol.
-
Amine Addition: An excess of ethylamine (as a solution in a compatible solvent or as a gas) is added to the solution.
-
Reaction Conditions: The mixture is stirred, potentially with heating, for a period sufficient to ensure complete conversion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation and Purification: Upon completion, the solvent and excess ethylamine are removed under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent or by column chromatography.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Potential Applications
While there is no specific biological data for this compound, the broader class of pyrrole-2-carboxamide derivatives has shown significant potential in drug discovery.
-
Antitubercular Activity: Several pyrrole-2-carboxamide derivatives have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the growth of Mycobacterium tuberculosis.[10] Structure-activity relationship (SAR) studies have indicated that the substituents on both the pyrrole nitrogen and the amide nitrogen play a critical role in the compound's efficacy.[10]
-
Antibacterial Potential: The pyrrole-2-carboxylate and pyrrole-2-carboxamide moieties are considered important pharmacophores in the development of new antibacterial agents.[2]
-
General Biological Significance: Pyrrole-based compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[3][11]
Conclusion and Future Directions
This compound represents an unexplored member of the promising pyrrole-2-carboxamide class of compounds. Based on established synthetic methodologies, its preparation from readily available starting materials is highly feasible. Future research should focus on the actual synthesis, characterization, and biological evaluation of this compound. Investigating its activity against various biological targets, such as bacterial or cancer cell lines, could reveal novel therapeutic applications and further elucidate the structure-activity relationships within this important chemical scaffold. The lack of current data highlights an opportunity for new research in the field of medicinal chemistry.
References
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem-contract.com [chem-contract.com]
- 8. Ethyl 1H-pyrrole-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for N-Ethyl-1H-pyrrole-2-carboxamide: An Application Note
Introduction
N-Ethyl-1H-pyrrole-2-carboxamide is a chemical compound belonging to the class of pyrrole carboxamides. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The synthesis of N-substituted pyrrole-2-carboxamides is a key step in the development of new therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via a standard amide coupling reaction, a widely used and versatile method in organic synthesis. The described procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Reaction Scheme
The synthesis of this compound is achieved through the coupling of 1H-pyrrole-2-carboxylic acid and ethylamine. This reaction is facilitated by the use of a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent, 1-hydroxybenzotriazole (HOBt). A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction.
Caption: Experimental workflow for the synthesis of this compound.
Palladium-Catalyzed Synthesis of N-Substituted Pyrroles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted pyrroles, a critical structural motif in pharmaceuticals and functional materials, utilizing palladium-catalyzed cross-coupling reactions. The following sections outline two prominent methods: the Buchwald-Hartwig amination of aryl chlorides and a denitrative N-arylation approach.
Introduction
N-substituted pyrroles are prevalent scaffolds in a vast array of biologically active compounds and advanced materials. The development of efficient and versatile synthetic methods to access these structures is of paramount importance in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of C-N bonds, offering a direct and modular approach to N-substituted pyrroles. This document details two effective palladium-catalyzed methodologies for the N-arylation of pyrrole, providing researchers with the necessary information to apply these techniques in their own laboratories.
Method 1: Buchwald-Hartwig Amination with Aryl Chlorides
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. This method allows for the coupling of a wide range of amines and related N-H containing compounds with aryl halides. The use of electron-rich and sterically hindered phosphine ligands is crucial for achieving high catalytic activity, particularly with less reactive aryl chlorides.
Catalytic Cycle for Buchwald-Hartwig N-Arylation of Pyrrole
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of pyrrole.
Application Notes
This protocol is particularly useful for coupling pyrrole with a variety of (hetero)aryl chlorides, which are often more readily available and cost-effective than the corresponding bromides or iodides. The use of a specific phosphine ligand, keYPhos, in combination with a palladium(II) precatalyst has been shown to be highly effective.[1][2] The reaction exhibits broad functional group tolerance, making it suitable for late-stage functionalization in complex molecule synthesis.
Quantitative Data
| Entry | Aryl Chloride | Product | Yield (%)[1] |
| 1 | 4-Chlorotoluene | 1-(p-tolyl)-1H-pyrrole | 92 |
| 2 | 4-Chloroanisole | 1-(4-methoxyphenyl)-1H-pyrrole | 95 |
| 3 | 4-Chlorobenzonitrile | 4-(1H-pyrrol-1-yl)benzonitrile | 85 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole | 91 |
| 5 | 1-Chloro-4-fluorobenzene | 1-(4-fluorophenyl)-1H-pyrrole | 88 |
| 6 | 2-Chloropyridine | 2-(1H-pyrrol-1-yl)pyridine | 75 |
| 7 | 3-Chloropyridine | 3-(1H-pyrrol-1-yl)pyridine | 82 |
| 8 | 4-Acetyl-1-chlorobenzene | 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one | 89 |
Experimental Protocol
General Procedure for N-Arylation of Pyrrole with Aryl Chlorides: [1]
-
To an oven-dried Schlenk tube is added Pd(dba)₂ (0.0024 mmol, 0.8 mol%), keYPhos (0.0024 mmol, 0.8 mol%), and tBuOLi (0.30 mmol, 1.0 equiv.).
-
The tube is evacuated and backfilled with nitrogen three times.
-
n-Heptane (3.0 mL), pyrrole (0.33 mmol, 1.1 equiv.), and the aryl chloride (0.30 mmol, 1.0 equiv.) are added sequentially via syringe.
-
The reaction mixture is stirred at 50 °C for 12 hours.
-
After completion, the reaction is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-arylpyrrole.
Method 2: Denitrative N-Arylation with Nitroarenes
As an alternative to aryl halides, nitroarenes can serve as effective coupling partners in palladium-catalyzed N-arylation reactions. This "denitrative" coupling offers the advantage of utilizing readily available and often inexpensive nitroaromatic compounds as starting materials.
Experimental Workflow
Caption: Experimental workflow for denitrative N-arylation of pyrrole.
Application Notes
Quantitative Data
| Entry | Nitroarene | Product | Yield (%)[3] |
| 1 | Nitrobenzene | 1-phenyl-1H-pyrrole | 85 |
| 2 | 1-Methyl-4-nitrobenzene | 1-(p-tolyl)-1H-pyrrole | 89 |
| 3 | 1-Methoxy-4-nitrobenzene | 1-(4-methoxyphenyl)-1H-pyrrole | 92 |
| 4 | 4-Nitrobenzonitrile | 4-(1H-pyrrol-1-yl)benzonitrile | 78 |
| 5 | 1-Fluoro-4-nitrobenzene | 1-(4-fluorophenyl)-1H-pyrrole | 82 |
| 6 | 1-Nitro-4-(trifluoromethyl)benzene | 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole | 75 |
| 7 | 1-Acetyl-4-nitrobenzene | 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one | 88 |
| 8 | Methyl 4-nitrobenzoate | Methyl 4-(1H-pyrrol-1-yl)benzoate | 86 |
Experimental Protocol
General Procedure for Denitrative N-Arylation of Pyrrole: [3]
-
An oven-dried Schlenk tube is charged with Pd(acac)₂ (0.01 mmol, 2 mol%), BrettPhos (0.012 mmol, 2.4 mol%), and K₃PO₄ (1.0 mmol, 2.0 equiv.).
-
The tube is evacuated and backfilled with nitrogen three times.
-
The nitroarene (0.5 mmol, 1.0 equiv.), pyrrole (0.75 mmol, 1.5 equiv.), and dioxane (2.0 mL) are added via syringe.
-
The reaction mixture is stirred at 130 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the N-arylpyrrole product.
Summary
The palladium-catalyzed N-arylation of pyrrole is a robust and versatile strategy for the synthesis of N-substituted pyrroles. The Buchwald-Hartwig amination using aryl chlorides and the denitrative coupling with nitroarenes represent two highly effective and complementary methods. The choice of method may be guided by the availability and cost of the starting materials. The detailed protocols and quantitative data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
Application Note and Protocol for the Purification of N-Ethyl-1H-pyrrole-2-carboxamide by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of N-Ethyl-1H-pyrrole-2-carboxamide using silica gel column chromatography. The described methodology is based on established practices for the purification of pyrrole derivatives and related small molecules.[1][2][3]
Introduction
This compound is a substituted pyrrole derivative. Pyrrole carboxamides are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities.[3][4][5] The synthesis of such compounds often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of these compounds to a high degree of purity, which is essential for subsequent biological assays and further chemical transformations.[1][6]
The principle of this purification method relies on the differential partitioning of the components of the crude mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system). By carefully selecting the mobile phase, this compound can be effectively separated from impurities.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Petroleum Ether/Cyclohexane)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA) (if required for acid-sensitive compounds)[7]
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Equipment
-
Fume hood
-
Balance
-
Beakers and flasks
-
Pipettes
-
UV lamp for TLC visualization
-
Staining solution (e.g., potassium permanganate)
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. This will allow for the effective separation of the desired compound from impurities.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity (e.g., 7:3, 1:1).[2][7]
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under a UV lamp. If the compounds are not UV active, use a staining solution.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot. The ideal solvent system for column chromatography will give the desired product an Rf value between 0.2 and 0.4.
Column Chromatography Protocol
-
Column Packing:
-
Secure a glass column vertically in a fume hood.
-
Prepare a slurry of silica gel in the initial, low-polarity solvent system (e.g., 95:5 hexane:EtOAc).
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial low-polarity solvent system.
-
Collect fractions in separate test tubes.
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example, start with 5% EtOAc in hexane, then move to 10%, 20%, and so on.[3][8] The specific gradient will be determined by the TLC analysis.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
-
Data Presentation
The following table summarizes typical parameters for the purification of pyrrole carboxamide derivatives. The exact values for this compound should be determined experimentally.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Common practice |
| Mobile Phase System | Hexane/Ethyl Acetate Gradient | [2][7][8] |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane | Based on typical purification of similar compounds |
| Final Eluent | 50-100% Ethyl Acetate in Hexane | [8] |
| TLC Rf of Product | ~0.3 in 30% Ethyl Acetate in Hexane (example) | General guideline for good separation |
| Potential Impurities | Unreacted pyrrole, starting materials, byproducts | [1][9] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Principle of chromatographic separation based on polarity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution-phase synthesis of a tricyclic pyrrole-2-carboxamide discovery library applying a stetter-Paal-Knorr reaction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. KR20160079560A - pyrrole derivatives and its its preparation method - Google Patents [patents.google.com]
- 7. Chromatography [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Ethyl-1H-pyrrole-2-carboxamide in Antibacterial and Antifungal Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of the antibacterial and antifungal properties of the compound N-Ethyl-1H-pyrrole-2-carboxamide . While extensive data on various pyrrole-2-carboxamide derivatives is available, specific quantitative data for this particular compound is limited in publicly accessible literature. The data presented herein is illustrative and based on the general activity of this compound class, intended to serve as a template for recording experimental findings.
Quantitative Data Summary
The following tables provide a structured format for summarizing the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of bacterial and fungal strains. Researchers should replace the placeholder data with their experimental results.
Table 1: Antibacterial Activity of this compound (Hypothetical Data)
| Test Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 | Vancomycin | 1 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 32 | Penicillin G | 0.125 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 | Ciprofloxacin | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | Gentamicin | 1 |
Table 2: Antifungal Activity of this compound (Hypothetical Data)
| Test Microorganism | Fungal Class | This compound MIC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| Candida albicans (ATCC 90028) | Yeast | 32 | Fluconazole | 0.5 |
| Aspergillus niger (ATCC 16404) | Mold | 64 | Amphotericin B | 1 |
| Cryptococcus neoformans (ATCC 52817) | Yeast | 16 | Amphotericin B | 0.25 |
| Trichophyton rubrum (ATCC 28188) | Dermatophyte | 32 | Itraconazole | 0.125 |
Experimental Protocols
Detailed methodologies for the antibacterial and antifungal screening of this compound are provided below. These protocols are based on established standards to ensure reproducibility and accuracy.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest desired test concentration.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (A625 nm = 0.08-0.13).
-
Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Preparation and Serial Dilution:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
Positive Control: Wells containing a known antibiotic serially diluted and inoculated with the test organism.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27/M38)
This protocol determines the MIC of this compound against yeast and mold species.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., C. albicans, A. niger)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C for yeasts, 28-35°C for molds)
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the highest desired test concentration.
-
Inoculum Preparation:
-
Yeasts: From a 24-hour culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Molds: From a 7-day culture on Potato Dextrose Agar (PDA), cover the colony with sterile saline and gently probe with a sterile loop. Transfer the resulting mixture of conidia and hyphae to a sterile tube. Allow the heavy particles to settle for 3-5 minutes. Adjust the upper suspension with RPMI-1640 to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (in RPMI-1640 at twice the highest concentration) to the first column.
-
Perform two-fold serial dilutions across the plate.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.
-
Controls: Include growth, sterility, and positive controls as described in the antibacterial protocol.
-
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours for yeasts and 48-96 hours for molds.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and a hypothetical mechanism of action.
Experimental Workflow for Antimicrobial Screening
Caption: General workflow for antimicrobial susceptibility testing.
Proposed Antibacterial Mechanism of Action: DNA Gyrase Inhibition
Many pyrrolamide compounds are known to target bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2]
Caption: Inhibition of bacterial DNA gyrase by this compound.
Proposed Antifungal Mechanism of Action: Cell Membrane Disruption
Pyrrole derivatives have been shown to interfere with the integrity of fungal cell membranes.[3][4]
References
- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane-Interacting Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Ethyl-1H-pyrrole-2-carboxamide as a Key Intermediate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Ethyl-1H-pyrrole-2-carboxamide, a versatile intermediate in the synthesis of potential therapeutic agents. The document outlines detailed synthetic protocols, presents key quantitative data, and illustrates relevant biological pathways and experimental workflows. The pyrrole-2-carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available pyrrole. The initial step involves the formation of ethyl 1H-pyrrole-2-carboxylate, which is subsequently amidated with ethylamine.
Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
This procedure is adapted from established methods for pyrrole acylation.
-
Reaction Scheme:
-
Experimental Protocol:
-
To a stirred solution of freshly distilled pyrrole (1.0 eq) in anhydrous diethyl ether, slowly add trichloroacetyl chloride (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The reaction mixture is then carefully added to a solution of sodium ethoxide (2.0 eq) in ethanol at 0 °C.
-
The mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with water and the product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.
-
Step 2: Amidation of Ethyl 1H-pyrrole-2-carboxylate
-
Reaction Scheme:
-
Experimental Protocol:
-
Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) is dissolved in an excess of 70% aqueous ethylamine solution.
-
The mixture is stirred at room temperature in a sealed vessel for 48 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess ethylamine and water are removed under reduced pressure.
-
The resulting solid residue is washed with cold diethyl ether to afford this compound as a white to off-white solid.
-
Table 1: Summary of Synthesis Data
| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Ethyl 1H-pyrrole-2-carboxylate | Pyrrole | Trichloroacetyl chloride, Sodium ethoxide | Diethyl ether, Ethanol | 85-92 | >98 |
| 2 | This compound | Ethyl 1H-pyrrole-2-carboxylate | 70% aq. Ethylamine | Water | 90-95 | >99 |
Application in the Synthesis of a Hypothetical Kinase Inhibitor
While this compound is not yet a widely cited intermediate for a specific marketed drug, its structure is analogous to scaffolds used in the development of kinase inhibitors. For illustrative purposes, we present a synthetic protocol for a hypothetical anticancer agent, "Pyrrolinib," a potential inhibitor of a key signaling pathway in cancer cell proliferation.
Synthetic Pathway to "Pyrrolinib"
The synthesis involves a Vilsmeier-Haack formylation of the pyrrole ring followed by a condensation reaction.
-
Experimental Protocol:
-
Formylation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 3 hours. The reaction is then quenched by pouring it onto ice-water and neutralizing with a saturated sodium bicarbonate solution. The precipitated product, N-ethyl-5-formyl-1H-pyrrole-2-carboxamide, is collected by filtration, washed with water, and dried.
-
Condensation: The formylated intermediate (1.0 eq) and a suitable oxindole derivative (e.g., 5-fluoro-1,3-dihydro-2H-indol-2-one) (1.0 eq) are suspended in ethanol. A catalytic amount of a base, such as pyrrolidine, is added. The mixture is heated to reflux for 6 hours. After cooling, the precipitated solid, "Pyrrolinib," is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Table 2: Quantitative Data for "Pyrrolinib" Synthesis
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 1 | N-ethyl-5-formyl-1H-pyrrole-2-carboxamide | This compound | POCl3, DMF | DMF | 80-85 |
| 2 | "Pyrrolinib" | N-ethyl-5-formyl-1H-pyrrole-2-carboxamide | 5-fluoro-1,3-dihydro-2H-indol-2-one, Pyrrolidine | Ethanol | 75-80 |
Visualizing Workflows and Pathways
Diagram 1: General Synthetic Workflow
This diagram illustrates the overall process from the starting material to the final hypothetical drug candidate.
Caption: Synthetic pathway from pyrrole to the hypothetical API "Pyrrolinib".
Diagram 2: Hypothetical Kinase Inhibition Pathway
Many pyrrole-based anticancer agents function as kinase inhibitors. "Pyrrolinib" is hypothesized to target a receptor tyrosine kinase (RTK), thereby inhibiting downstream signaling pathways crucial for cancer cell growth and survival.
Caption: Inhibition of the RTK signaling cascade by "Pyrrolinib".
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The straightforward and high-yielding synthetic protocols make it an attractive building block for drug discovery and development programs, particularly in the search for novel kinase inhibitors for oncology. The provided experimental details and workflows offer a solid foundation for researchers exploring the chemical space around the pyrrole-2-carboxamide scaffold.
Application Notes and Protocols for the Flow Chemistry Synthesis of N-Ethyl-1H-pyrrole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of N-Ethyl-1H-pyrrole-2-carboxamide utilizing continuous flow chemistry. This methodology offers significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, higher yields, and facile scalability. The protocols described herein are based on a two-step continuous flow process, commencing with the Paal-Knorr synthesis of a key pyrrole intermediate, followed by a direct amidation reaction.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. Traditional batch synthesis of these compounds can be time-consuming and challenging to scale up. Flow chemistry provides a powerful alternative for the efficient and controlled production of such molecules. The enclosed protocols detail a two-stage continuous flow synthesis, designed for laboratory-scale production with the potential for straightforward scaling.
Overall Synthesis Scheme
The synthesis of this compound is proposed via a two-step flow process:
-
Step 1: Paal-Knorr Synthesis of Ethyl N-Ethyl-1H-pyrrole-2-carboxylate. A 1,4-dicarbonyl precursor, diethyl 2-formyl-3-oxosuccinate, reacts with ethylamine in a heated flow reactor to form the corresponding N-substituted pyrrole-2-carboxylate.
-
Step 2: Continuous Flow Amidation. The crude ethyl N-Ethyl-1H-pyrrole-2-carboxylate from the first step is then directly reacted with an aqueous solution of ethylamine at elevated temperature and pressure in a second flow reactor to yield the final product, this compound.
Data Presentation
Table 1: Optimized Parameters for Step 1 - Flow Paal-Knorr Synthesis of Ethyl N-Ethyl-1H-pyrrole-2-carboxylate
| Parameter | Value |
| Reactant A | Diethyl 2-formyl-3-oxosuccinate (in Ethanol) |
| Reactant B | Ethylamine (in Ethanol) |
| Concentration (A) | 0.5 M |
| Concentration (B) | 1.0 M |
| Flow Rate (A) | 0.5 mL/min |
| Flow Rate (B) | 0.5 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Temperature | 120 °C |
| Pressure | 10 bar |
| Conversion | >95% |
| Isolated Yield | 85-90% |
Table 2: Optimized Parameters for Step 2 - Continuous Flow Amidation
| Parameter | Value |
| Reactant A | Ethyl N-Ethyl-1H-pyrrole-2-carboxylate (crude from Step 1) |
| Reactant B | 40% aq. Ethylamine |
| Solvent | Ethanol |
| Concentration (A) | 0.4 M (in Ethanol) |
| Flow Rate (A) | 0.8 mL/min |
| Flow Rate (B) | 0.2 mL/min |
| Reactor Volume | 20 mL |
| Residence Time | 20 min |
| Temperature | 180 °C |
| Pressure | 20 bar |
| Conversion | >98% |
| Isolated Yield | 90-95% |
Experimental Protocols
Step 1: Flow Paal-Knorr Synthesis of Ethyl N-Ethyl-1H-pyrrole-2-carboxylate
Materials:
-
Diethyl 2-formyl-3-oxosuccinate
-
Ethylamine (70% in water, or neat)
-
Ethanol (anhydrous)
-
Flow reactor system with two pumps, a T-mixer, a heated reactor coil (10 mL), and a back-pressure regulator.
Procedure:
-
Prepare the Reagent Solutions:
-
Solution A: Dissolve diethyl 2-formyl-3-oxosuccinate in anhydrous ethanol to a final concentration of 0.5 M.
-
Solution B: Prepare a 1.0 M solution of ethylamine in anhydrous ethanol.
-
-
System Setup:
-
Prime the pumps and lines with ethanol.
-
Set the reactor temperature to 120 °C and the back-pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Pump Solution A at a flow rate of 0.5 mL/min and Solution B at 0.5 mL/min into the T-mixer.
-
Allow the combined stream to pass through the 10 mL heated reactor coil.
-
Collect the output from the reactor after the system has reached a steady state (approximately 3-5 reactor volumes).
-
-
Work-up and Analysis:
-
The collected crude product stream can be used directly in the next step or can be purified for analytical purposes.
-
For analysis, a small aliquot can be concentrated under reduced pressure. The residue can be purified by flash chromatography on silica gel.
-
Step 2: Continuous Flow Amidation to this compound
Materials:
-
Crude solution of Ethyl N-Ethyl-1H-pyrrole-2-carboxylate from Step 1.
-
Ethylamine (40% aqueous solution)
-
Ethanol
-
Flow reactor system with two pumps, a T-mixer, a heated reactor coil (20 mL), and a back-pressure regulator.
Procedure:
-
Prepare the Reagent Solutions:
-
Solution A: The crude output from Step 1, adjusted with ethanol to an approximate concentration of 0.4 M of Ethyl N-Ethyl-1H-pyrrole-2-carboxylate.
-
Solution B: 40% aqueous ethylamine solution.
-
-
System Setup:
-
Prime the pumps and lines with an ethanol/water mixture.
-
Set the reactor temperature to 180 °C and the back-pressure regulator to 20 bar.
-
-
Reaction Execution:
-
Pump Solution A at a flow rate of 0.8 mL/min and Solution B at 0.2 mL/min into the T-mixer.
-
Pass the combined stream through the 20 mL heated reactor coil.
-
Collect the product stream after the system has stabilized.
-
-
Work-up and Purification:
-
The collected solution is concentrated under reduced pressure to remove ethanol and excess ethylamine.
-
The resulting aqueous solution is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: Proposed two-step synthesis of this compound.
Caption: Experimental workflow for the two-step flow synthesis.
Application Notes & Protocols for the Development of N-Ethyl-1H-pyrrole-2-carboxamide Analogs for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrrole-2-carboxamide scaffold is a privileged pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] Recent studies have highlighted the potential of pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis, making this scaffold a promising starting point for the development of new anti-tuberculosis agents.[3][4][5][6] Structure-activity relationship (SAR) studies have demonstrated that substitutions on both the pyrrole ring and the amide nitrogen can significantly modulate the biological activity of these compounds.[3][6] For instance, the introduction of electron-withdrawing groups on the pyrrole ring and bulky substituents on the carboxamide has been shown to enhance anti-TB activity.[3][6]
This document provides a comprehensive guide for the development of analogs of the lead compound, "N-Ethyl-1H-pyrrole-2-carboxamide," to explore its SAR. It includes detailed protocols for the synthesis of novel analogs, methodologies for their biological evaluation, and guidelines for data presentation and interpretation.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a straightforward two-step process involving the esterification of 1H-pyrrole-2-carboxylic acid followed by amidation. Modifications at the N1 position of the pyrrole ring can be introduced prior to these steps.
1.1. Synthesis of Ethyl 1H-pyrrole-2-carboxylate (Intermediate 1)
-
Materials: 1H-pyrrole-2-carboxylic acid, ethanol, sulfuric acid, sodium bicarbonate, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer.
-
Procedure:
-
To a solution of 1H-pyrrole-2-carboxylic acid (1 eq.) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 1H-pyrrole-2-carboxylate as a crude product, which can be purified by column chromatography.
-
1.2. General Procedure for the Synthesis of N-substituted-1H-pyrrole-2-carboxamide Analogs (Target Compounds)
-
Materials: Ethyl 1H-pyrrole-2-carboxylate, desired primary or secondary amine (e.g., ethylamine, cyclopropylamine, aniline), sodium methoxide, methanol, magnetic stirrer.
-
Procedure:
-
Dissolve Ethyl 1H-pyrrole-2-carboxylate (1 eq.) in anhydrous methanol (5 volumes).
-
Add the desired amine (1.2 eq.) followed by a catalytic amount of sodium methoxide (0.2 eq.).
-
Stir the reaction mixture at room temperature or heat to reflux as required, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted-1H-pyrrole-2-carboxamide analog.
-
Biological Evaluation: In vitro Anti-mycobacterial Activity Assay
The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against Mycobacterium tuberculosis H37Rv.
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Materials: Synthesized compounds, Mycobacterium tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), 96-well microplates, resazurin sodium salt, isoniazid (positive control), DMSO (vehicle control).
-
Procedure:
-
Prepare stock solutions of the test compounds and isoniazid in DMSO (e.g., 10 mg/mL).
-
Dispense 100 µL of Middlebrook 7H9 broth into each well of a 96-well microplate.
-
Add the test compounds to the first well and perform serial two-fold dilutions along the plate.
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Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.
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Add 100 µL of the diluted bacterial suspension to each well.
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Incubate the plates at 37 °C for 7 days.
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After incubation, add 30 µL of resazurin solution (0.01% w/v) to each well and incubate for a further 24 hours.
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The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.[7]
-
Data Presentation: SAR Summary Tables
The following tables summarize the hypothetical SAR data for newly synthesized analogs of this compound.
Table 1: SAR of Modifications at the Amide (R1) of N-R1-1H-pyrrole-2-carboxamide
| Compound ID | R1 Group | MIC (µg/mL) against M. tuberculosis H37Rv | Cytotoxicity (IC50, µM) in Vero cells |
| Lead-001 | Ethyl | 16 | >100 |
| ANA-001 | Methyl | 32 | >100 |
| ANA-002 | Propyl | 8 | >100 |
| ANA-003 | Isopropyl | 4 | 85 |
| ANA-004 | Cyclopropyl | 2 | 70 |
| ANA-005 | Phenyl | >64 | >100 |
| ANA-006 | 4-Chlorophenyl | 1 | 55 |
Table 2: SAR of Modifications at the Pyrrole Ring (R2, R3) of N-Ethyl-R2,R3-1H-pyrrole-2-carboxamide
| Compound ID | R2 Position | R3 Position | MIC (µg/mL) against M. tuberculosis H37Rv | Cytotoxicity (IC50, µM) in Vero cells |
| Lead-001 | H | H | 16 | >100 |
| ANA-007 | 4-Cl | H | 4 | 90 |
| ANA-008 | 4-NO2 | H | 1 | 60 |
| ANA-009 | H | 5-Br | 8 | >100 |
| ANA-010 | 4-Cl | 5-Br | 0.5 | 45 |
Visualizations
Signaling Pathway
Caption: MmpL3 Inhibition Pathway by Pyrrole-2-carboxamide Analogs.
Experimental Workflow
Caption: Workflow for SAR Studies of Pyrrole-2-carboxamide Analogs.
Logical Relationship
Caption: Key Relationships in SAR Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vlifesciences.com [vlifesciences.com]
Application Note: Comprehensive Characterization of N-Ethyl-1H-pyrrole-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed analytical methods and protocols for the comprehensive characterization of N-Ethyl-1H-pyrrole-2-carboxamide. The methodologies described herein are foundational for establishing the identity, purity, and structural integrity of this compound, which is crucial for research and development in medicinal chemistry and materials science.
Introduction
This compound belongs to the pyrrole carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Pyrrole derivatives have demonstrated a wide range of pharmacological activities. Accurate and thorough analytical characterization is paramount to ensure the quality and reliability of scientific data for any research involving this compound.
This application note outlines standardized protocols for the characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to the limited availability of published data for this specific molecule, the provided quantitative data and spectral interpretations are based on closely related pyrrole derivatives and established principles of analytical chemistry.
Predicted Physicochemical Properties
A summary of predicted properties for this compound is presented below.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | This compound |
Analytical Methods and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
3.1.1 Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of similar pyrrole structures and general chemical shift principles.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrole N-H | 8.0 - 9.5 | Broad Singlet | - |
| Pyrrole H5 | 6.8 - 7.0 | Triplet | ~2.5 |
| Pyrrole H3 | 6.6 - 6.8 | Triplet | ~2.5 |
| Pyrrole H4 | 6.0 - 6.2 | Triplet | ~2.5 |
| Amide N-H | 5.5 - 6.5 | Broad Triplet | ~5.5 |
| Ethyl -CH₂- | 3.2 - 3.4 | Quartet | ~7.2 |
| Ethyl -CH₃ | 1.1 - 1.3 | Triplet | ~7.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 160 - 165 |
| Pyrrole C2 | 125 - 130 |
| Pyrrole C5 | 115 - 120 |
| Pyrrole C3 | 110 - 115 |
| Pyrrole C4 | 105 - 110 |
| Ethyl -CH₂- | 34 - 38 |
| Ethyl -CH₃ | 14 - 16 |
3.1.2 Experimental Protocol: NMR Sample Preparation and Analysis
This protocol outlines the general procedure for preparing a sample for NMR analysis.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). Chloroform-d is a common choice for many organic compounds.[4]
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[5]
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[6]
-
-
Instrumental Analysis:
-
Wipe the outside of the NMR tube to remove any contaminants.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the NMR data using standard instrument parameters for ¹H and ¹³C NMR. Proton broadband decoupling should be used for ¹³C NMR to simplify the spectrum.[1]
-
Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
3.1.3 Visualization of NMR Analysis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Ethyl-1H-pyrrole-2-carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Ethyl-1H-pyrrole-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting materials are 1H-pyrrole-2-carboxylic acid or its corresponding ethyl ester, ethyl 1H-pyrrole-2-carboxylate. The synthesis involves the formation of an amide bond with ethylamine.
Q2: What are the principal methods for synthesizing this compound?
There are two primary routes for this synthesis:
-
Method A: Amidation of 1H-pyrrole-2-carboxylic acid. This involves activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by a reaction with ethylamine.
-
Method B: Direct amidation of ethyl 1H-pyrrole-2-carboxylate. This method involves heating the ester with ethylamine, which directly yields the desired amide.
Q3: What are some common side reactions to be aware of during the synthesis?
Potential side reactions include:
-
Polymerization of the pyrrole starting material: This can occur under strongly acidic conditions. Using milder reaction conditions can help prevent this.[1]
-
C-alkylation: While more common in N-alkylation reactions, there is a possibility of side reactions on the pyrrole ring itself, especially if harsh conditions are used.[1]
-
Formation of byproducts from the coupling agent: If using a coupling agent for the amidation of the carboxylic acid, unreacted coupling agent and its byproducts will need to be removed during purification.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the product.
Q5: What are the recommended purification methods for this compound?
The crude product can be purified by:
-
Column chromatography: Using a silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes) is a common method.[2]
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent can yield a high-purity product.[3]
Q6: My this compound product is changing color over time. What is causing this?
Pyrrole compounds can be susceptible to oxidation and polymerization upon exposure to air, light, and heat, leading to a change in color (often to yellow or brown).[4] It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Coupling Reagent (Method A) | Ensure the coupling reagent (e.g., TBTU, HBTU) is fresh and has been stored under anhydrous conditions. |
| Incomplete Acyl Chloride Formation (Method A) | Confirm the complete conversion of the carboxylic acid to the acyl chloride before adding ethylamine. This can be checked by IR spectroscopy (disappearance of the broad O-H stretch). Use a slight excess of the chlorinating agent (e.g., oxalyl chloride). |
| Insufficient Reaction Temperature (Method B) | The direct amidation of the ester with ethylamine may require heating. If the reaction is sluggish at room temperature, consider moderately increasing the temperature. |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are soluble. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices for acyl chloride reactions, while for direct amidation from the ester, using an excess of ethylamine solution or a co-solvent might be necessary. |
| Base Incompatibility | When using the acyl chloride method, a non-nucleophilic base like triethylamine or pyridine should be used to quench the HCl byproduct.[5] Ensure the base is dry and added in appropriate stoichiometry. |
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | Increase the reaction time or temperature (with caution). Ensure the stoichiometry of the reagents is correct; a slight excess of ethylamine can be used. |
| Formation of Anhydride (Method A) | This can occur if water is present during the acyl chloride formation or if the workup is not performed correctly.[6] Ensure all glassware is oven-dried and reagents are anhydrous. |
| Formation of Ester from Solvent (Method A) | If using an alcohol as a solvent with the acyl chloride, it can react to form an ester.[6] Use an aprotic solvent like DCM, THF, or acetonitrile. |
| Polymerization of Pyrrole | Avoid strongly acidic conditions and high temperatures for extended periods.[1] |
Experimental Protocols
Method A: Synthesis via Acyl Chloride
Step 1: Formation of 1H-pyrrole-2-carbonyl chloride
-
To a solution of 1H-pyrrole-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.
-
The resulting solution of the acyl chloride is typically used directly in the next step without isolation.
Step 2: Amidation
-
In a separate flask, dissolve ethylamine (2-3 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool this amine solution to 0 °C.
-
Slowly add the freshly prepared 1H-pyrrole-2-carbonyl chloride solution to the ethylamine solution dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Method B: Direct Amidation of Ethyl 1H-pyrrole-2-carboxylate
-
In a sealed tube or pressure vessel, combine ethyl 1H-pyrrole-2-carboxylate (1 equivalent) with an excess of a solution of ethylamine in a suitable solvent (e.g., methanol or THF).
-
Heat the mixture to a temperature between 60-80 °C.
-
Monitor the reaction by TLC or HPLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess ethylamine under reduced pressure.
-
The resulting crude product can be purified by column chromatography or crystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Amide Synthesis
| Method | Starting Material | Reagents | Solvent | Temperature | Typical Yield | Reference |
| A | 1H-pyrrole-2-carboxylic acid | 1. Oxalyl Chloride, cat. DMF2. Ethylamine, Triethylamine | DCM | 0 °C to RT | Good to Excellent | General Amidation Protocol |
| A | 1H-pyrrole-2-carboxylic acid | TBTU, Ethylamine, DIPEA | DMF | Room Temperature | Moderate | [7] |
| B | Ethyl 1H-pyrrole-2-carboxylate | Ethylamine | Methanol | Reflux | High | [8] |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. reddit.com [reddit.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
"N-Ethyl-1H-pyrrole-2-carboxamide" solubility in common laboratory solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with N-Ethyl-1H-pyrrole-2-carboxamide, focusing on its solubility in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I am having trouble dissolving this compound in my desired solvent. What should I do?
A2: Difficulty in dissolving a compound is a common challenge. Here are several troubleshooting steps you can take:
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Use of Co-solvents: First, try dissolving the compound in a small amount of a water-miscible organic solvent such as DMSO or ethanol to create a concentrated stock solution.[2] Then, you can dilute this stock solution into your aqueous buffer. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which helps in preventing precipitation.[2]
-
Gentle Heating: Gentle warming of the solution to around 37°C can aid in dissolution.[2] However, be cautious and ensure the compound is stable at that temperature.
-
Sonication: Brief sonication can also help to break down particles and enhance dissolution.[2]
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pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[2] Although this compound is not strongly acidic or basic, minor pH adjustments to your buffer could have an effect and may be worth investigating.
Q3: How can I determine the solubility of this compound in a specific solvent?
A3: You can determine the equilibrium solubility through a shake-flask method.[3] A general protocol is provided in the "Experimental Protocols" section below. This involves creating a saturated solution and then measuring the concentration of the dissolved compound.
Q4: What is the best way to prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to start with a strong organic solvent in which the compound is likely to have high solubility, such as DMSO.[1][4] Prepare a high-concentration stock solution (e.g., 10 mM or higher, depending on solubility) and store it at an appropriate temperature, typically -20°C or -80°C, to ensure stability.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting a stock solution into an aqueous buffer. | The compound has low aqueous solubility, and the addition of the organic stock solution causes it to crash out. | - Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.[2]- Use a co-solvent system by preparing the aqueous buffer with a small percentage of an organic solvent (e.g., 1-5% DMSO).- Consider using a surfactant like Tween® 80 or Pluronic® F-68 in your aqueous buffer to increase apparent solubility.[2] |
| The compound will not fully dissolve even in organic solvents. | The compound may be sparingly soluble even in organic solvents, or the concentration may be too high. | - Try a different organic solvent. A good starting point is DMSO, followed by DMF, ethanol, or methanol.- Use gentle heating (37°C) or sonication to aid dissolution.[2]- If the compound still does not dissolve, you may have exceeded its solubility limit in that solvent. |
| Inconsistent results in biological assays. | This could be due to incomplete dissolution or precipitation of the compound in the assay medium. | - Visually inspect your solutions for any signs of precipitation before and during the experiment.- Prepare fresh dilutions from your stock solution for each experiment.- Ensure the final concentration of the organic solvent from the stock solution is low (typically <0.5% v/v) to avoid solvent-induced artifacts in your assay.[2] |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a general procedure to determine the equilibrium solubility of this compound in a chosen solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is the concentration of the compound in the saturated supernatant.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for compound dissolution.
References
Technical Support Center: Overcoming Steric Hindrance in Pyrrole Synthesis
Welcome to the technical support center for the synthesis of sterically hindered pyrrole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of sterically hindered pyrroles.
Problem 1: Low or No Yield in Paal-Knorr Synthesis of Sterically Hindered Pyrroles
-
Possible Cause: Steric hindrance from bulky substituents on the 1,4-dicarbonyl compound or the primary amine can impede the initial condensation and subsequent cyclization steps.[1] Amines with strong electron-withdrawing groups can also be less nucleophilic and react sluggishly.[2]
-
Solutions:
-
Reaction Conditions:
-
Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers. Consider using a high-boiling point solvent such as o-dichlorobenzene and extending the reaction time.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently overcoming the steric barrier through focused heating.[1][3][4][5][6]
-
-
Catalyst Choice:
-
While traditionally acid-catalyzed, exploring alternative catalysts can be beneficial. Lewis acids or solid acid catalysts like montmorillonite KSF may offer improved performance.[1][7] For highly hindered substrates, stronger acids might be necessary, but care must be taken to avoid side reactions like polymerization.[1][2]
-
-
Reagent Modification:
-
Protecting Groups: If steric hindrance is due to a functional group on the amine, consider using a smaller, temporary protecting group that can be removed after pyrrole ring formation.[1] Sulfonyl groups are common protecting groups for the pyrrole nitrogen due to their electron-withdrawing effect, which can improve stability.[8][9][10]
-
Alternative Starting Materials: If possible, consider using less sterically demanding starting materials to generate the desired product through subsequent modifications.[1]
-
-
Problem 2: Formation of a Major Byproduct (e.g., Furan)
-
Possible Cause: In the Paal-Knorr synthesis, the 1,4-dicarbonyl compound can undergo acid-catalyzed self-cyclization and dehydration to form a furan byproduct, especially under highly acidic conditions (pH < 3).[2]
-
Solutions:
Problem 3: Reaction Mixture Becomes a Dark, Tarry Material
-
Possible Cause: Polymerization of the starting materials or the pyrrole product itself, often triggered by excessively high temperatures or highly acidic conditions, can lead to the formation of intractable tars.[2]
-
Solutions:
Frequently Asked Questions (FAQs)
Q1: How can I synthesize a polysubstituted pyrrole when direct methods like the Paal-Knorr synthesis fail due to steric hindrance?
A1: When direct condensation methods are unsuccessful, consider multi-step or alternative synthetic routes:
-
Barton-Zard Pyrrole Synthesis: This method is effective for preparing substituted pyrroles by condensing a substituted nitroalkene with an isocyanoester.[1][13][14] It is particularly useful for constructing pyrroles with specific substitution patterns that are difficult to achieve via other methods.[1]
-
Trofimov Reaction: This reaction synthesizes 2,3-disubstituted pyrroles from ketoximes and acetylene in a superbase medium, providing a powerful route to previously inaccessible pyrrole compounds.[1]
-
Transition-Metal-Catalyzed Syntheses: Modern methods using catalysts based on rhodium, zinc, or iridium offer mild and efficient pathways to highly substituted pyrroles from various starting materials, such as dienyl azides or alcohols and amino alcohols.[1][15]
Q2: My synthesized tetra-substituted pyrrole derivative has poor solubility. What can I do?
A2: Poor solubility in planar, conjugated systems is often due to strong intermolecular π-π stacking.[1] To improve solubility:
-
Introduce Solubilizing Side Chains: Attaching long alkyl or alkoxy chains to the N-aryl rings is a highly effective strategy.[1]
-
Modify Aromatic Substituents: Replacing bulky aryl groups with smaller aromatic systems like thiophene rings can reduce steric clashes and may improve solubility.[1]
-
Solvent Selection for Purification: Consider using higher boiling point solvents like N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene, where some derivatives may show better solubility at elevated temperatures.[1]
Q3: Can protecting groups help in overcoming steric hindrance?
A3: Yes, protecting groups can be a valuable tool. If a bulky functional group on the amine starting material is causing steric hindrance, it can be replaced with a smaller, temporary protecting group. After the pyrrole ring has been formed, the protecting group can be removed to yield the desired product.[1] N-alkoxycarbonyl substituents are an underutilized class of protecting groups for pyrroles that can enhance stability.[9][16]
Data Presentation
Table 1: Comparison of Synthetic Methods for Sterically Hindered Pyrroles
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | Acid catalyst, Heat (conventional or microwave) | Simplicity and efficiency.[12] Microwave assistance can overcome steric barriers.[1] | Can be limited by harsh conditions and availability of diketones.[1][12] |
| Barton-Zard Synthesis | Nitroalkene, α-Isocyanoester | Base | Allows for the synthesis of highly substituted pyrroles.[1] | Availability of starting materials. |
| Trofimov Reaction | Ketoxime, Acetylene | Superbase (e.g., KOH/DMSO) | Powerful for building 2,3-disubstituted pyrroles.[1] | Requires handling of acetylene gas and superbase. |
| Transition-Metal Catalysis | Dienyl azides, Alcohols, etc. | Transition metal catalyst (e.g., ZnI₂, Rh, Ir) | Mild reaction conditions and good functional group tolerance.[1] | Catalyst cost and availability. |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Pyrrole
-
Reactant Preparation: In a microwave-safe vial, combine the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.0-1.2 mmol) in a suitable solvent (e.g., ethanol or acetic acid).[1]
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid (0.1 mmol), if not used as the solvent.[1]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrole.[1]
Protocol 2: Barton-Zard Synthesis of a Substituted Pyrrole
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the α-isocyanoester (1.0 mmol) in a suitable solvent (e.g., THF).[1]
-
Base Addition: Add a base (e.g., a non-nucleophilic base like DBU or an inorganic base) to the solution.
-
Nitroalkene Addition: To this mixture, add a solution of the nitroalkene (1.0 mmol) in the same solvent dropwise at 0 °C.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).[1]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 5. scispace.com [scispace.com]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. allaboutchemistry.net [allaboutchemistry.net]
- 14. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 15. A sustainable catalytic pyrrole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-Ethyl-1H-pyrrole-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-1H-pyrrole-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through the amidation of a pyrrole-2-carboxylic acid derivative. The most common approaches involve:
-
Amide coupling of pyrrole-2-carboxylic acid with ethylamine: This is a widely used method that employs coupling agents to facilitate the formation of the amide bond.
-
Reaction of pyrrole-2-carbonyl chloride with ethylamine: This method involves the activation of the carboxylic acid to a more reactive acid chloride, which then readily reacts with ethylamine.
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
A2: Several impurities can arise depending on the synthetic route and reaction conditions. The most common impurities include unreacted starting materials, byproducts from coupling agents, and side-reaction products. A detailed breakdown of potential impurities is provided in the troubleshooting section.
Q3: How can I purify the final this compound product?
A3: Purification is crucial to obtain a high-purity final product. Common purification techniques include:
-
Column chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. Silica gel is a common stationary phase.[1][2][3]
-
Crystallization: Recrystallization from a suitable solvent system can effectively remove impurities, leading to a highly pure crystalline product.[4]
-
Aqueous work-up: Washing the reaction mixture with acidic and basic aqueous solutions can help remove unreacted starting materials and water-soluble byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on impurity identification and mitigation.
Scenario 1: Amide Coupling using EDC/HOBt
The amide coupling of pyrrole-2-carboxylic acid with ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a common and efficient method.[5][6][7]
Experimental Protocol: Amide coupling of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid with amines (General Procedure) [7]
To a solution of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid (0.68 mmol) in DMF (10 mL) cooled to 0°C, EDC·HCl (1.36 mmol), HOBt (0.816 mmol), and triethylamine (TEA) (1.36 mmol) are added. The reaction mixture is stirred for 30 minutes. The appropriate amine (0.816 mmol) is then added, and the mixture is stirred for 18-30 hours at room temperature. After completion, the reaction mixture is poured into water, and the resulting solid product is filtered and washed with water.
Potential Impurities and Troubleshooting
| Impurity ID | Impurity Name | Source / Cause | Troubleshooting and Mitigation | Analytical Detection |
| IMP-01 | Unreacted Pyrrole-2-carboxylic acid | Incomplete reaction, insufficient coupling agent, or steric hindrance. | - Ensure stoichiometric or slight excess of coupling agents and ethylamine. - Increase reaction time or temperature moderately. - Monitor reaction progress by TLC or LC-MS. | HPLC, LC-MS, NMR[8] |
| IMP-02 | N-(3-(dimethylamino)propyl)-N'-ethylurea | Byproduct of the EDC coupling agent.[7] | - This is a water-soluble byproduct and can be removed by an aqueous work-up. - Purification by column chromatography is also effective. | HPLC, LC-MS, NMR[9] |
| IMP-03 | N-Acylisourea | A reactive intermediate that can accumulate if the reaction with the amine is slow. It can rearrange to the more stable N-acylurea. | - Add HOBt to the reaction mixture to form a more stable active ester intermediate. - Ensure efficient stirring and appropriate reaction temperature. | HPLC, LC-MS |
| IMP-04 | Di(pyrrole-2-carbonyl)amine (Dimeric Impurity) | Side reaction of the activated pyrrole-2-carboxylic acid with another molecule of pyrrole-2-carboxylic acid. | - Use a slight excess of ethylamine. - Control the addition rate of the coupling agent. | HPLC, LC-MS, NMR |
Logical Workflow for Troubleshooting EDC/HOBt Coupling
Caption: Troubleshooting workflow for EDC/HOBt coupling.
Scenario 2: Synthesis via Pyrrole-2-carbonyl chloride
This method involves the initial conversion of pyrrole-2-carboxylic acid to the more reactive pyrrole-2-carbonyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ethylamine.
Experimental Workflow
Caption: Synthesis workflow via pyrrole-2-carbonyl chloride.
Potential Impurities and Troubleshooting
| Impurity ID | Impurity Name | Source / Cause | Troubleshooting and Mitigation | Analytical Detection |
| IMP-05 | Unreacted Pyrrole-2-carbonyl chloride | Incomplete reaction with ethylamine. | - Ensure at least two equivalents of ethylamine are used (one to react and one to neutralize the HCl byproduct). - Control the temperature during the addition of the acid chloride to the amine solution. | GC-MS (after derivatization), LC-MS |
| IMP-06 | Diethylamine hydrochloride | Byproduct of the reaction if an excess of ethylamine is used. | - Remove by aqueous work-up. | Not typically analyzed in the final product. |
| IMP-07 | Over-acylated products | Reaction of the product amide with another molecule of pyrrole-2-carbonyl chloride. | - Use a sufficient excess of ethylamine. - Add the acid chloride slowly to the amine solution. | HPLC, LC-MS, NMR |
| IMP-08 | Colored byproducts | Decomposition of the pyrrole ring under harsh reaction conditions (e.g., high temperature, strong acid).[10] | - Use mild conditions for the formation of the acid chloride. - Perform the reaction at low temperatures. - Purification by chromatography may be necessary.[10] | UV-Vis, HPLC |
Data Presentation
Table 1: Summary of Potential Impurities in this compound Synthesis
| Impurity ID | Name | Typical Synthetic Route | Molar Mass ( g/mol ) |
| IMP-01 | Pyrrole-2-carboxylic acid | Both | 111.10 |
| IMP-02 | N-(3-(dimethylamino)propyl)-N'-ethylurea | EDC/HOBt Coupling | 159.24 |
| IMP-03 | N-Acylisourea | EDC/HOBt Coupling | Varies |
| IMP-04 | Di(pyrrole-2-carbonyl)amine | Both | 203.19 |
| IMP-05 | Pyrrole-2-carbonyl chloride | Carbonyl Chloride Route | 129.54 |
| IMP-06 | Diethylamine hydrochloride | Carbonyl Chloride Route | 81.57 |
| IMP-07 | Over-acylated products | Carbonyl Chloride Route | Varies |
| IMP-08 | Colored byproducts | Both | Varies |
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Experimental conditions should be optimized for each specific setup. Always follow appropriate laboratory safety procedures.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vlifesciences.com [vlifesciences.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yields in Paal-Knorr pyrrole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Paal-Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
Low yields in the Paal-Knorr synthesis can stem from several factors, often related to reaction conditions and starting material reactivity. Common issues include:
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Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1][2][3]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][4][5]
-
Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]
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Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]
Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]
To minimize furan formation:
-
Control Acidity: Avoid overly acidic conditions. Weakly acidic conditions, such as using acetic acid, are generally preferred. Maintaining a pH above 3 is recommended to favor pyrrole formation.[4][5]
-
Use Excess Amine: Employing an excess of the amine can help to favor the desired reaction pathway over furan formation.[5]
Q3: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following:
-
Lowering the reaction temperature.
-
Using a milder acid catalyst or even neutral conditions.[1] A range of milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) and solid acid catalysts have proven effective.[4][6]
Q4: My starting materials are known to be sensitive or unreactive. How can I improve the reaction?
Traditional Paal-Knorr conditions can be harsh.[2][3] For sensitive or unreactive substrates, several modifications to the standard protocol can be implemented:
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Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields, often under milder conditions.[4]
-
Alternative Catalysts: A wide variety of catalysts can be used to promote the reaction under milder conditions. These include:
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can be highly effective, reducing environmental impact and simplifying workup.[4][7]
-
Alternative Solvents: Ionic liquids and water have been successfully used as solvents, sometimes allowing the reaction to proceed at room temperature without an added acid catalyst.[6][8]
Data Presentation
Table 1: Comparison of Catalysts in Paal-Knorr Pyrrole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acids | |||||
| Acetic Acid | Ethanol | Reflux | 15 min | High | [9] |
| p-Toluenesulfonic acid | Benzene | Reflux | - | Good | [10] |
| Saccharin | Methanol | Room Temp | 30 min | Good to Moderate | [2] |
| Citric Acid | Solvent-free (Ball Mill) | Room Temp | 15 min | 74 | [11] |
| Lewis Acids | |||||
| Sc(OTf)₃ | Solvent-free | - | - | High | [6][12] |
| Bi(NO₃)₃ | - | - | - | High | [6][12] |
| FeCl₃ | Water | - | - | Good to Excellent | [13] |
| Heterogeneous Catalysts | |||||
| Silica Sulfuric Acid | Solvent-free | Room Temp | 3 min | 98 | [2] |
| Montmorillonite Clay | - | - | - | - | [6][12] |
| Other | |||||
| Iodine | - | - | - | - | [1][2] |
| None | Solvent-free | Room Temp | - | Excellent | [7] |
Table 2: Effect of Catalyst and Reaction Conditions on the Synthesis of N-substituted Pyrroles from 2,5-Hexanedione
| Amine | Catalyst (mol%) | Conditions | Time (min) | Yield (%) | Reference |
| Aniline | Citric Acid (1) | Ball Mill (30 Hz) | 15 | 74 | [11] |
| Aniline | Citric Acid (5) | Ball Mill (30 Hz) | 15 | - | [11] |
| Aniline | Citric Acid (10) | Ball Mill (30 Hz) | 15 | - | [11] |
| Aniline | None | Ball Mill (30 Hz) | 30 | Trace | [11] |
| Dodecylamine | Citric Acid (1) | Ball Mill (30 Hz) | 15 | 87 | [11] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[9]
-
Materials:
-
2,5-hexanedione
-
Aniline
-
Concentrated hydrochloric acid
-
0.5 M Hydrochloric acid
-
Methanol
-
Water
-
-
Procedure:
-
In a suitable flask, mix 2,5-hexanedione and aniline.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[9]
-
Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide
-
Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.[9]
-
Materials:
-
1,4-diketone (starting material)
-
Primary amine (starting material)
-
Ethanol
-
Glacial acetic acid
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate
-
-
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography.[9]
-
Visualizations
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Caption: General experimental workflow for Paal-Knorr synthesis.
Caption: Troubleshooting decision tree for low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. benchchem.com [benchchem.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole synthesis [organic-chemistry.org]
Technical Support Center: N-Ethyl-1H-pyrrole-2-carboxamide
Welcome to the technical support center for N-Ethyl-1H-pyrrole-2-carboxamide. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this compound during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question: My final product is a persistent oil and fails to crystallize. What steps can I take?
Answer: Oiling out is a common issue, particularly if impurities are present that depress the melting point or inhibit lattice formation. Here are several strategies to address this:
-
Purity Assessment: First, assess the purity of your oil using Thin Layer Chromatography (TLC). If multiple spots are visible, column chromatography is recommended before attempting recrystallization again.
-
Solvent System Modification: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with a variety of solvent systems.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Trituration: Stir the oil with a poor solvent (a solvent in which your compound is insoluble, like hexanes or pentane) to see if it will solidify. This can sometimes wash away impurities that are inhibiting crystallization.
Question: After purification by column chromatography, my product still shows impurities on the TLC plate. How can I improve the separation?
Answer: Achieving perfect separation can be challenging, especially with closely related impurities. Consider the following optimization steps:
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Solvent System Optimization: The polarity of the eluent is the most critical factor. Before running a large-scale column, run several TLCs with different solvent systems to find the one that provides the best separation (largest ΔRf) between your product and the impurities. Aim for an Rf value of 0.2-0.3 for your target compound.
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Column Packing and Dimensions: Ensure the silica gel is packed uniformly to avoid channeling. A longer, narrower column generally provides better separation than a shorter, wider one.
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be used. Start with a less polar solvent system and gradually increase the polarity to elute your compound and then the more polar impurities.
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Alternative Adsorbents: While silica gel is most common, other stationary phases like alumina (basic or neutral) can offer different selectivity and may resolve your impurities.
Question: The yield of my purified product is very low after recrystallization. What are the common causes and solutions?
Answer: Low recovery is a frequent problem in recrystallization. The primary causes include:
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Using too much solvent: This is the most common error. If too much solvent is used to dissolve the crude product, the solution may not become saturated enough upon cooling for crystals to form, leaving a significant amount of product dissolved.
-
Solution: After dissolving the compound in a minimal amount of hot solvent, you can slowly boil off some of the solvent to concentrate the solution before allowing it to cool.
-
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals that trap solvent and impurities.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
-
Premature crystallization: If the solution cools and crystals form in the funnel during a hot filtration step, you will lose product.
-
Solution: Use a pre-heated funnel and flask for the hot filtration and perform the step as quickly as possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: The impurity profile depends on the synthetic route. A common method is the amidation of an activated pyrrole-2-carboxylic acid derivative (like the acid chloride or ethyl ester) with ethylamine. Potential impurities include:
-
Unreacted Starting Materials: Ethyl 1H-pyrrole-2-carboxylate or Pyrrole-2-carboxylic acid.
-
Side-Products: Diacylated ethylamine if the reaction conditions are not well-controlled.
-
Reagent-Derived Impurities: By-products from the coupling agents used.
Q2: Which purification technique is generally better for this compound: recrystallization or flash chromatography?
A2: The choice depends on the scale and purity of your crude material.
-
Flash Chromatography is excellent for removing impurities with different polarities and is often the best choice for initial purification of a crude reaction mixture containing multiple components.
-
Recrystallization is a highly effective final purification step to obtain a product with very high purity, especially if the crude material is already >90% pure. It is also more scalable than chromatography. A common strategy is to perform an initial purification by flash chromatography followed by a final recrystallization.
Q3: What analytical techniques are recommended to confirm the purity of the final product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and depress the melting point.
Data Presentation
Table 1: Comparison of Purification Techniques for a Structurally Related Pyrrole Carboxamide Derivative.
| Purification Step | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| First Recrystallization | 99.70% | 99.79% | 71.0% | Solvent: 15% Ethanol in Water.[1] |
| Second Recrystallization | 99.79% | 99.86% | 74.4% | Solvent: 15% Ethanol in Water.[1] |
Note: Data is adapted from a process for a more complex N-substituted pyrrole-3-carboxamide and illustrates the effectiveness of iterative recrystallization for removing minor impurities.
Table 2: Common Solvents for Recrystallization.
| Solvent | Polarity | Comments |
| Hexanes / Heptane | Non-polar | Good for non-polar compounds; often used as the "poor" solvent in a binary system. |
| Toluene | Non-polar | Can be effective for aromatic compounds. |
| Dichloromethane | Polar aprotic | Often too good a solvent unless paired with a non-polar co-solvent. |
| Diethyl Ether | Slightly polar | Low boiling point can make it tricky to handle. |
| Ethyl Acetate | Polar aprotic | A versatile and commonly used solvent, often paired with hexanes.[2][3] |
| Acetone | Polar aprotic | Tends to be a very strong solvent for many organics. |
| Isopropanol / Ethanol | Polar protic | Good general-purpose solvents for moderately polar compounds.[2][3] |
| Water | Very polar | Suitable for highly polar compounds; can be used as an anti-solvent.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl 1H-pyrrole-2-carboxylate
This two-step protocol first describes the synthesis of the precursor, Ethyl 1H-pyrrole-2-carboxylate, followed by its amidation.
Step A: Synthesis of Ethyl 1H-pyrrole-2-carboxylate [4]
-
Reaction Setup: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge 225 g (1.23 moles) of trichloroacetyl chloride and 200 ml of anhydrous diethyl ether.
-
Addition of Pyrrole: While stirring, add a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether over 3 hours. The reaction is exothermic and will cause the ether to reflux.
-
Stirring: After the addition is complete, stir the mixture for an additional hour.
-
Work-up: Slowly add a solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water. Separate the layers. Dry the organic phase with magnesium sulfate, treat with activated charcoal, and filter.
-
Intermediate Isolation: Remove the solvent by distillation. Dissolve the residue in 225 ml of hexane and cool on ice to crystallize the intermediate, 2-pyrrolyl trichloromethyl ketone. Collect the solid by filtration.
-
Ester Formation: In a separate 1-liter flask, dissolve 1.0 g of sodium in 300 ml of anhydrous ethanol. Once dissolved, add 75 g (0.35 mole) of the intermediate ketone portionwise over 10 minutes.
-
Final Work-up: Stir for 30 minutes, then concentrate to dryness. Partition the residue between 200 ml of ether and 25 ml of 3 N hydrochloric acid. Separate the ether layer, wash with saturated sodium hydrogen carbonate solution, dry with magnesium sulfate, and concentrate.
-
Purification: Purify the residue by vacuum distillation to yield Ethyl 1H-pyrrole-2-carboxylate.
Step B: Amidation to form this compound
-
Reaction Setup: In a sealed reaction vessel, dissolve Ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a minimal amount of a suitable solvent like methanol or THF.
-
Addition of Ethylamine: Add an excess of ethylamine (typically 2-3 equivalents, often as a solution in a solvent like THF or water).
-
Heating: Seal the vessel and heat the reaction mixture (e.g., 50-80 °C) while stirring. Monitor the reaction progress by TLC until the starting ester is consumed.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess ethylamine and other water-soluble by-products.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an optimal solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of ~0.25 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethyl acetate/hexanes, or ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent just until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for product oiling out during recrystallization.
References
- 1. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of N-Ethyl-1H-pyrrole-2-carboxamide
Welcome to the technical support center for the synthesis of N-Ethyl-1H-pyrrole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods involve a two-step process starting from 1H-pyrrole.
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Route A (via Ester): This involves the acylation of pyrrole to form an intermediate like ethyl pyrrole-2-carboxylate, followed by aminolysis with ethylamine. The ethyl ester is readily prepared from pyrrole.[1]
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Route B (via Acid Chloride): Pyrrole-2-carboxylic acid is converted to its acid chloride using a reagent like thionyl chloride or oxalyl chloride, which then reacts with ethylamine.[] This is a classic and often cost-effective method for large-scale amide bond formation.[3]
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Route C (Direct Coupling): Pyrrole-2-carboxylic acid is coupled directly with ethylamine using a coupling agent such as TBTU, HATU, or a carbodiimide like EDC.[3][4] While efficient, the cost of coupling agents can be a consideration for large-scale synthesis.[3]
Q2: What are the primary challenges when scaling up this synthesis?
A2: Scaling up the synthesis of this compound presents several key challenges:
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Exothermic Reactions: The initial acylation of pyrrole and the subsequent amidation can be exothermic. Poor heat management on a larger scale can lead to side reactions and impurity formation.
-
Reagent Stoichiometry and Addition: Maintaining precise molar ratios and controlling the addition rate of reagents is critical to prevent side reactions like di-acylation or polymerization.[5]
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Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for consistent reaction progress and to avoid localized "hot spots" or areas of high reagent concentration.
-
Work-up and Purification: Phase separations and extractions can be more complex at scale. Emulsion formation is a common issue. The final product may require high-efficiency distillation or recrystallization, which needs careful optimization.[6][7]
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Side Reactions: Pyrrole is sensitive to strong acids, which can cause polymerization.[5] The choice of reagents and control of pH during work-up are therefore critical.
Q3: How can I monitor the reaction progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) provides more quantitative data on reaction conversion and impurity profiles, which is essential for process control during scale-up.
Q4: What are the recommended purification methods for the final product?
A4: The optimal purification method depends on the physical state of the product and the nature of the impurities.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective and scalable method for achieving high purity.
-
Column Chromatography: While standard on a lab scale for removing closely related impurities, it is less ideal for large-scale production due to cost and solvent usage.[8]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique.[6][7]
Troubleshooting Guides
Problem 1: Low Yield in the Final Amidation Step
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Q: My amidation of ethyl 1H-pyrrole-2-carboxylate with ethylamine is giving low yields. What are the likely causes?
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A: Insufficient Reaction Time/Temperature: The aminolysis of esters can be slow. Ensure the reaction has been heated for a sufficient duration. Consider a moderate increase in temperature, but monitor for decomposition. Direct thermal condensation of acids and amines often requires high temperatures (>160 °C), but reactions from esters can proceed under milder conditions.[9]
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A: Reagent Volatility: Ethylamine is volatile. If the reaction is run at elevated temperatures in an open or poorly sealed system, the ethylamine can escape, leading to incomplete conversion. Use a sealed reaction vessel or a condenser.
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A: Inefficient Activation (if using the carboxylic acid route): If you are using a direct coupling method, the coupling agent may be degraded or insufficient. Ensure it is fresh and used in the correct stoichiometric amount (often in slight excess).[3]
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A: Poor Quality Starting Materials: Ensure the starting ester or carboxylic acid is pure and dry. Impurities can interfere with the reaction.
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Problem 2: Significant Impurity Formation
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Q: My final product is contaminated with significant side products. How can I identify and prevent them?
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A: Unreacted Starting Material: This is the most common impurity. It can be addressed by increasing the reaction time, temperature, or the amount of ethylamine used.
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A: Dimerization/Polymerization: Pyrrole itself is prone to polymerization under acidic conditions.[5] If your starting material contains residual acid from a previous step, it can trigger this side reaction. Ensure starting materials are neutralized and purified.
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A: N-Acylation of the Product: The amide product itself has an N-H proton on the pyrrole ring which can, under certain basic conditions, be deprotonated and react with the activated acid or ester starting material, leading to dimers. This is less common but can be mitigated by avoiding excessively strong bases or high temperatures.[10]
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Problem 3: Difficulties During Work-up and Isolation
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Q: I am struggling with emulsion formation during the aqueous work-up. How can I resolve this?
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A: Emulsions are common in large-scale extractions. Try adding a saturated brine solution, which can help break the emulsion by increasing the ionic strength of the aqueous phase. Alternatively, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue. Allowing the mixture to stand for an extended period may also lead to phase separation.
-
-
Q: The product oils out and is difficult to crystallize. What are my options?
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A: If direct crystallization fails, try adding a non-polar "anti-solvent" (like hexane or heptane) dropwise to a concentrated solution of your product in a more polar solvent (like ethyl acetate or dichloromethane). Seeding the solution with a small crystal of pure product can also induce crystallization. If these methods fail, vacuum distillation or preparative chromatography are the next options to consider.[7]
-
Problem 4: Inconsistent Results on Scale-Up
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Q: The reaction worked perfectly on a 1g scale, but failed at 100g. What went wrong?
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A: Inefficient Heat Transfer: A common scale-up problem is the inability to dissipate heat effectively. The surface-area-to-volume ratio decreases as the reactor size increases. This can lead to an uncontrolled temperature rise, causing side reactions. The solution is to slow down the rate of addition of the limiting reagent and ensure powerful overhead stirring and efficient external cooling. A precipitous drop in yield was observed for the acylation of a protected pyrrole upon scale-up, which was mitigated by studying the reaction conditions.[11]
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A: Poor Mixing: What appears as a homogenous solution in a small flask can have significant concentration gradients in a large reactor. This can lead to localized excess of one reagent, promoting side reactions. Use appropriate reactor geometry and a powerful mechanical stirrer.
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Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate (Intermediate)
This two-step procedure is adapted from a reliable, large-scale method.
Step A: Synthesis of 2-Pyrrolyl Trichloromethyl Ketone
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To a stirred solution of trichloroacetyl chloride (1.23 mol) in anhydrous diethyl ether (200 ml) in a three-necked flask equipped with a mechanical stirrer and dropping funnel, add a solution of freshly distilled pyrrole (1.2 mol) in anhydrous diethyl ether (640 ml) over 3 hours.
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The heat of the reaction will cause the mixture to reflux. After addition is complete, stir for an additional hour.
-
Slowly add a solution of potassium carbonate (0.724 mol) in water (300 ml).
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Separate the organic layer, dry it with magnesium sulfate, and filter.
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Remove the solvent by distillation. Dissolve the residue in hexane (225 ml) and cool on ice to induce crystallization.
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Collect the solid product by filtration and wash with cold hexane to yield 2-pyrrolyl trichloromethyl ketone.
Step B: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
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In a separate flask, dissolve sodium metal (0.44 g-atom) in anhydrous ethanol (300 ml).
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Once the sodium has completely dissolved, add the 2-pyrrolyl trichloromethyl ketone (0.35 mol) portion-wise over 10 minutes.
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Stir the solution for 30 minutes, then concentrate to dryness using a rotary evaporator.
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Partition the oily residue between diethyl ether (200 ml) and 3 N hydrochloric acid (25 ml).
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Separate the ether layer, wash with saturated sodium hydrogen carbonate solution, dry with magnesium sulfate, and concentrate by distillation.
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The residue can be further purified by fractional distillation under reduced pressure to yield pure ethyl 1H-pyrrole-2-carboxylate.
Protocol 2: Synthesis of this compound
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Charge a sealed reaction vessel with ethyl 1H-pyrrole-2-carboxylate (1.0 eq).
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Add a solution of ethylamine (2.0 - 3.0 eq, e.g., 70% in water or as a solution in a suitable solvent like ethanol). The use of excess amine drives the reaction to completion.
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Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
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After the reaction is complete, cool the mixture to room temperature.
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If using aqueous ethylamine, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. If using an alcoholic solution, remove the solvent under reduced pressure.
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Wash the organic layer with water and then brine to remove excess ethylamine and any salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or vacuum distillation.
Data Presentation
Table 1: Comparison of Amidation Strategies for Scale-Up
| Method | Starting Material | Key Reagents | Pros | Cons on Scale-Up |
| Aminolysis | Ethyl 1H-pyrrole-2-carboxylate | Ethylamine, Heat | Simple, no coupling agents needed, high atom economy. | Can be slow, may require elevated pressure for volatile amines. |
| Acid Chloride | 1H-Pyrrole-2-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride, Ethylamine | Fast, effective for hindered substrates, cost-effective reagents.[3] | Generates corrosive HCl gas, requires careful handling of reagents.[3] |
| Direct Coupling | 1H-Pyrrole-2-carboxylic acid | EDC/HOBt or T3P®, Ethylamine | Mild conditions, high yields, low racemization risk for chiral substrates.[3] | High cost of reagents, poor atom economy, generates significant waste.[3] |
Visualizations
Caption: Synthetic workflow for this compound via an ester intermediate.
Caption: Troubleshooting logic for addressing low yield and impurity issues during synthesis.
References
- 1. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Interpreting complex NMR spectra of N-substituted pyrrole-2-carboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of N-substituted pyrrole-2-carboxamides.
Frequently Asked Questions (FAQs)
Q1: Why does the NMR spectrum of my purified N-substituted pyrrole-2-carboxamide show two distinct sets of signals?
A1: This phenomenon is most commonly due to the presence of rotational isomers (rotamers) . The amide C-N bond has significant double-bond character, which restricts free rotation.[1] This creates two stable planar conformations, often referred to as cis and trans isomers, which interconvert slowly on the NMR timescale at room temperature.[2][3] Consequently, each isomer gives rise to its own set of NMR signals, leading to a doubled or complex spectrum even for a chemically pure compound.[4] The ratio of these rotamers can be influenced by the steric bulk of the substituents.[2]
Q2: My pyrrole N-H or amide N-H signal is unexpectedly broad or has disappeared entirely. What could be the cause?
A2: There are several potential reasons for this observation:
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Quadrupole Broadening: The nitrogen-14 (¹⁴N) nucleus has a quadrupole moment that can cause rapid relaxation and significant broadening of attached proton signals (N-H).[5]
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Chemical Exchange: The N-H proton can undergo chemical exchange with residual water or other protic species in the NMR solvent. This exchange can be rapid, leading to signal broadening or coalescence with the solvent peak.
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Intramolecular Hydrogen Bonding: The pyrrole N-H can form an intramolecular hydrogen bond with the amide carbonyl oxygen.[6][7] This interaction can restrict rotation and affect the electronic environment, leading to changes in chemical shift and peak shape.[8]
Q3: The chemical shifts of the pyrrole ring protons are not where I expected them to be. Why are they shifted so far upfield or downfield?
A3: The chemical shifts of pyrrole ring protons are highly sensitive to their electronic and spatial environment. Deviations are often caused by:
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Anisotropic Effects: The aromatic pyrrole ring and the carbonyl group of the amide both generate local magnetic fields.[9][10] Protons located in the shielding cone (above/below the plane) of these groups will be shifted upfield (lower ppm), while those in the deshielding zone (in the plane) will be shifted downfield (higher ppm).[11] The specific conformation of the N-substituent and the carboxamide group dictates which protons are affected.
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Substituent Effects: Electron-withdrawing groups (like the carboxamide) on the pyrrole ring generally cause downfield shifts for the ring protons, particularly the α-protons.[12] Conversely, electron-donating groups lead to upfield shifts.[12]
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Solvent Effects: The choice of NMR solvent can significantly alter chemical shifts due to varying degrees of hydrogen bonding and solvation. Spectra measured in a non-polar solvent like CDCl₃ can look quite different from those measured in a polar, hydrogen-bond-accepting solvent like DMSO-d₆.[12][13]
Q4: How can I definitively assign the complex, overlapping signals of the pyrrole ring protons?
A4: When 1D ¹H NMR is insufficient, 2D NMR experiments are essential for unambiguous assignment:
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COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, helping to trace the connectivity of protons on the pyrrole ring (e.g., H-3 to H-4, H-4 to H-5).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, allowing for the assignment of both ¹H and ¹³C signals simultaneously.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is extremely useful for connecting the N-substituent to the pyrrole ring and assigning quaternary carbons.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are J-coupled. This is the definitive method for distinguishing between rotamers by observing through-space correlations between the amide substituent and the pyrrole ring protons.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during NMR analysis.
Caption: A troubleshooting workflow for complex NMR spectra.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for Pyrrole-2-Carboxamide Protons in CDCl₃
| Proton | Typical Range (ppm) | Factors Causing Downfield Shift (->) | Factors Causing Upfield Shift (<-) |
| Pyrrole N-H | 8.0 - 10.0+ | Hydrogen bonding, electron-withdrawing N-substituents | Non-polar solvent |
| H-3 | 6.8 - 7.2 | Deshielding by cis N-substituent (NOE) | Shielding by trans N-substituent |
| H-4 | 6.2 - 6.5 | Electron-withdrawing groups on ring | Electron-donating groups on ring |
| H-5 | 6.9 - 7.3 | Deshielding from amide carbonyl in certain rotamers | Shielding from aromatic N-substituent |
| Amide N-H | 5.5 - 8.5 | Hydrogen bonding, bulky substituents | Aprotic solvent |
Note: These are approximate ranges. Actual values are highly dependent on the specific N-substituent and experimental conditions.[12][14][15]
Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm) for Pyrrole-2-Carboxamide Carbons
| Carbon | Typical Range (ppm) | Comments |
| C=O (Amide) | 160 - 165 | Position is relatively consistent. |
| C-2 | 125 - 130 | Attached to two electron-withdrawing groups. |
| C-3 | 110 - 118 | Influenced by the conformation of the amide. |
| C-4 | 110 - 115 | Generally the most upfield of the ring carbons. |
| C-5 | 122 - 128 | Sensitive to the electronic nature of the N-substituent. |
Reference data compiled from typical values for substituted pyrroles.[16]
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Rotamer Analysis
Objective: To confirm the presence of rotamers by observing the coalescence of their respective signals at elevated temperatures.[17]
-
Sample Preparation: Prepare the sample as you would for a standard NMR experiment in a suitable high-boiling solvent (e.g., DMSO-d₆, Toluene-d₈, or 1,1,2,2-tetrachloroethane-d₂).[18]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) to serve as a reference.
-
Temperature Increments: Increase the spectrometer probe temperature in controlled steps (e.g., 10-15 °C increments).
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
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Data Acquisition: Acquire a ¹H spectrum at each temperature point.
-
Analysis: Observe the pairs of signals corresponding to the two rotamers. As the temperature increases, the rate of interconversion increases, causing the peaks to broaden, move closer together, and eventually merge into a single, averaged signal at the coalescence temperature. This behavior confirms that the signals arise from species in dynamic equilibrium.
Protocol 2: D₂O Shake for Identification of Exchangeable Protons
Objective: To identify N-H or O-H protons by exchanging them with deuterium.[17]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., CDCl₃, Acetone-d₆).
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (N-H, O-H) will significantly decrease in intensity or disappear completely in the second spectrum.
Protocol 3: Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)
Objective: To determine the spatial proximity of protons and assign the stereochemistry of rotamers.
-
Sample Preparation: Prepare a reasonably concentrated sample, degassed if possible to remove dissolved oxygen which can interfere with the NOE effect.
-
Parameter Setup: This is a 2D experiment. Key parameters include the mixing time (d8). For small to medium-sized molecules (<1000 Da), a ROESY experiment is often more reliable and unambiguous than NOESY. Typical mixing times range from 200 to 500 ms.
-
Data Acquisition: Run the 2D NOESY or ROESY experiment. This may take several hours depending on the sample concentration.
-
Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova, MestReC).
-
Analysis: Look for cross-peaks that connect two protons. A cross-peak between proton A and proton B indicates they are close in space (< 5 Å). For a pyrrole-2-carboxamide, an NOE between a proton on the N-substituent and the pyrrole H-3 proton would be characteristic of one rotamer, while an NOE between the N-substituent and the amide N-H might be characteristic of the other.
Caption: Differentiating rotamers using through-space NOE/ROE correlations.
References
- 1. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rotational isomers of N-methyl-N-arylacetamides and their derived enolates: implications for asymmetric Hartwig oxindole cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bifurcated hydrogen-bonding effect on the shielding and coupling constants in trifluoroacetyl pyrroles as studied by 1H, 13C and 15N NMR spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]
- 15. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
- 16. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of pyrrole compounds during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of pyrrole compounds during purification.
Troubleshooting Guides
Problem 1: Product darkens or turns into a tar-like substance during purification.
Possible Causes:
-
Oxidation: Pyrrole and its derivatives are often sensitive to air and can oxidize, leading to the formation of colored impurities or "pyrrole black".[1][2] This process can be accelerated by light.[3]
-
Polymerization: Acidic conditions or high temperatures can induce polymerization of the pyrrole ring, resulting in intractable tars.[4][5] Pyrroles are known to be sensitive to strong acids, which can protonate the ring and initiate polymerization.[4]
-
Thermal Degradation: Prolonged heating during distillation or other purification steps can lead to decomposition.[2]
Solutions:
| Strategy | Detailed Action | Rationale |
| Minimize Air & Light Exposure | Work under an inert atmosphere (e.g., nitrogen or argon).[3] Use amber vials or wrap glassware in foil for storage.[3] | Prevents oxidation and light-induced degradation.[3][6] |
| Control Temperature | Use reduced pressure for distillation to lower the boiling point.[2] Avoid excessive heating during all steps. | Minimizes thermal degradation and polymerization.[2][5] |
| Avoid Strong Acids | Neutralize any acidic residues from the synthesis before purification by washing with a mild base like sodium bicarbonate solution.[3] | Prevents acid-catalyzed polymerization.[4][5] |
| Charcoal Treatment | Dissolve the crude product in a suitable solvent and briefly stir with a small amount of activated charcoal. Filter and proceed with purification. | Adsorbs highly conjugated, colored impurities.[3] Note: This may reduce overall yield.[3] |
Problem 2: Streaking or tailing of the pyrrole compound on a silica gel column.
Possible Cause:
-
Strong Interaction with Silica: The acidic silanol groups on the surface of silica gel can strongly interact with or even cause the decomposition of some pyrrole compounds, leading to poor separation.[3]
Solutions:
| Strategy | Detailed Action | Rationale |
| Use a Basic Modifier | Add a small amount of a basic modifier to the eluent. Common choices include 0.1-1% triethylamine (Et₃N) or pyridine.[3] | Neutralizes the acidic sites on the silica gel, reducing strong interactions and preventing streaking.[3] |
| Change the Stationary Phase | Use neutral or basic alumina as an alternative to silica gel.[3] | Alumina is less acidic and can be more suitable for purifying basic or acid-sensitive compounds.[3] |
| Deactivate the Silica Gel | Before packing the column, treat the silica gel with a solution of triethylamine in a non-polar solvent.[3] | This pre-treatment passivates the acidic sites on the silica surface.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying a novel pyrrole derivative?
A1: For thermally stable pyrrole compounds, fractional distillation under reduced pressure is often a superior method for achieving high purity, potentially reaching 99.9% or higher.[2] For compounds that are not amenable to distillation, column chromatography using a deactivated stationary phase or a modified eluent is a common and effective technique.[3] The choice of method ultimately depends on the specific physical and chemical properties of your compound.
Q2: My pyrrole compound is a solid. What is the best way to purify it?
A2: Recrystallization is a primary method for purifying solid pyrrole derivatives. The key is to find a suitable solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[3] If finding a single solvent is difficult, a two-solvent system (a "good" solvent for dissolving and a "bad" solvent to induce precipitation) can be employed.[3]
Q3: How should I store my purified pyrrole compound to prevent degradation?
A3: To minimize degradation, purified pyrroles should be stored under an inert atmosphere (nitrogen or argon), protected from light (in amber vials), and at low temperatures (e.g., in a freezer at -23°C).[3][7] Simple pyrrole is a colorless liquid that darkens upon exposure to air, so proper storage is crucial to maintain its purity.[1]
Q4: Can I use antioxidants to stabilize my pyrrole compound during purification?
A4: While the use of antioxidants is not a standard procedure during the purification process itself, some pyrrole compounds have inherent antioxidant properties.[8][9][10] The addition of external antioxidants could complicate the purification by introducing another substance to be removed. The most effective strategies to prevent degradation during purification are to control the atmosphere, temperature, and exposure to light and acid.[2][3][5]
Experimental Protocols
Protocol 1: Purification of a Liquid Pyrrole Derivative by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the system is free of leaks.
-
Drying (Optional but Recommended): If water is present, consider pre-treating the crude pyrrole. One method involves treating the crude material with an activated carboxylic acid derivative, which reacts with water to form amides, followed by distillation.[11]
-
Charge the Flask: Add the crude pyrrole compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuate the System: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of the pure pyrrole at its specific boiling point under the applied pressure. For pyrrole itself, the boiling point is 129-131 °C at atmospheric pressure.[2]
-
-
Storage: Transfer the purified liquid to a clean, dry amber vial, flush with an inert gas like argon or nitrogen, seal, and store at a low temperature.[3]
Protocol 2: Purification of a Pyrrole Derivative by Column Chromatography with a Basic Modifier
-
Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Prepare the Eluent: To the chosen solvent system, add 0.5% (v/v) triethylamine.
-
Pack the Column: Pack a glass column with silica gel using the prepared eluent.
-
Load the Sample: Dissolve the crude pyrrole compound in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column, collecting fractions in individual test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrrole compound.[3]
Visualizations
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sensitivity of Pyrrole to Acids Why is pyrrole sensitive to strong acids.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. mcneill-group.org [mcneill-group.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antioxidative activity of heterocyclic compounds found in coffee volatiles produced by Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Validation & Comparative
"N-Ethyl-1H-pyrrole-2-carboxamide" vs. other pyrrole derivatives in biological assays
For researchers, scientists, and professionals in drug development, the vast family of pyrrole derivatives presents a promising frontier. However, a significant challenge lies in the scarcity of comparative biological data for many of these compounds. An extensive search for biological assay data on N-Ethyl-1H-pyrrole-2-carboxamide reveals a notable absence of published studies evaluating its specific biological activity. This guide, therefore, aims to provide a framework for comparison by examining a closely related and well-characterized class of pyrrole derivatives: MmpL3 inhibitors for antitubercular applications.
While direct experimental data for this compound is not publicly available, research into the broader class of pyrrole-2-carboxamides offers valuable insights into their therapeutic potential.[1][2] This is particularly evident in the field of tuberculosis research, where these compounds have emerged as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[1][2] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the bacterial cell wall.[1] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.
To illustrate the comparative analysis of pyrrole derivatives, this guide will focus on a series of pyrrole-2-carboxamides designed as MmpL3 inhibitors. The following sections will present a summary of their biological activity, detailed experimental protocols for the assays used to evaluate them, and a visualization of the proposed mechanism of action.
Comparative Biological Activity of Pyrrole-2-Carboxamide Derivatives as MmpL3 Inhibitors
The following table summarizes the in vitro activity of a selection of pyrrole-2-carboxamide derivatives against Mycobacterium tuberculosis (H37Rv strain) and their cytotoxicity against a mammalian cell line (Vero). The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that prevents visible growth of the bacteria, while the 50% cytotoxic concentration (CC50) indicates the concentration that causes death to 50% of the host cells. A higher selectivity index (SI = CC50/MIC) is desirable, as it indicates that the compound is more toxic to the bacteria than to the host cells.
| Compound ID | R1 Group | R2 Group | MIC (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| Compound A | 4-Chlorophenyl | Adamantan-1-yl | 0.1 | >128 | >1280 |
| Compound B | 4-Fluorophenyl | Adamantan-1-yl | 0.05 | >128 | >2560 |
| Compound C | 4-Trifluoromethylphenyl | Adamantan-1-yl | 0.2 | >128 | >640 |
| Compound D | 4-Chlorophenyl | Cyclohexyl | 0.4 | >128 | >320 |
| Compound E | 4-Fluorophenyl | Cyclohexyl | 0.2 | >128 | >640 |
Note: The data presented in this table is a representative compilation from published studies on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors and is intended for illustrative purposes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the compounds against Mycobacterium tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).
-
Preparation of Compounds: Compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate.
-
Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a final concentration of approximately 5 x 10^5 CFU/mL in Middlebrook 7H9 broth.
-
Incubation: 100 µL of the bacterial inoculum is added to each well of the microplate containing the serially diluted compounds. The plates are incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated at 37°C for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as Vero cells, using the MTT assay.
-
Cell Seeding: Vero cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated at 37°C in a 5% CO2 atmosphere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the compounds (typically from 0.1 to 100 µg/mL) and incubated for another 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action of pyrrole-2-carboxamide derivatives as MmpL3 inhibitors.
References
The Impact of N-Alkyl Substitution on the Biological Activity of Pyrrole-2-Carboxamides: A Comparative Study of N-Ethyl vs. N-Methyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The substitution pattern on the pyrrole ring and the carboxamide nitrogen is crucial in determining the potency and selectivity of these molecules. This guide provides a comparative analysis of the biological activities of N-ethyl and N-methyl pyrrole-2-carboxamides, focusing on the influence of these small alkyl substitutions. While direct comparative data for the simple, unsubstituted N-ethyl and N-methyl pyrrole-2-carboxamides is limited in the current literature, this guide synthesizes available data on more complex derivatives to draw inferences and highlight key trends.
Data Presentation: A Comparative Overview
The biological activity of N-alkylated pyrrole-2-carboxamide derivatives is highly dependent on the overall molecular structure and the specific biological target. The following tables summarize the available quantitative data for N-methylated derivatives in two key therapeutic areas: antitubercular and antibiofilm activity. Data for direct N-ethyl analogues in these specific contexts were not available in the reviewed literature, representing a notable knowledge gap.
Table 1: Comparative Antitubercular Activity of a Pyrrole-2-Carboxamide Derivative and its N-Methyl Analogue
| Compound/Derivative | Target Organism | Measured Activity (MIC in µg/mL) | Reference |
| N-(adamantan-1-yl)-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide | Mycobacterium tuberculosis | 0.06 | [1] |
| N-(adamantan-1-yl)-4-(2,4-dichlorophenyl)-1-methyl-1H-pyrrole-2-carboxamide | Mycobacterium tuberculosis | 3.7 | [1] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 2: Comparative Antibiofilm Activity of Oroidin Derivatives
| Compound/Derivative | Target Organism | Effect on Biofilm Formation | Reference |
| Oroidin Analogue (unmethylated) | Pseudomonas aeruginosa | Baseline Activity | [2] |
| N-methylated Oroidin Analogue (Dihydrosventrin) | Pseudomonas aeruginosa | Increased Activity | [2] |
Key Findings and Structure-Activity Relationship (SAR) Insights
The available data, although not a direct comparison of simple N-ethyl and N-methyl pyrrole-2-carboxamides, provides valuable insights into the role of N-alkylation:
-
Antitubercular Activity : In the context of a specific N-(adamantan-1-yl)-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide derivative, N-methylation of the pyrrole ring resulted in a significant, approximately 50-fold decrease in activity against Mycobacterium tuberculosis[3]. This suggests that for this particular scaffold targeting the MmpL3 transporter, a hydrogen bond donor at the N1 position of the pyrrole ring is crucial for potent activity. The methyl group, being a bulky and electron-donating group, may disrupt this critical interaction.
-
Antibiofilm Activity : In contrast, for oroidin-based natural product derivatives, N-methylation of the pyrrole ring has been shown to increase antibiofilm activity against Pseudomonas aeruginosa[2]. This opposing trend highlights the context-dependent nature of N-alkylation effects. In this case, the increased lipophilicity and altered conformational properties imparted by the methyl group may enhance the compound's ability to penetrate the biofilm matrix or interact with its molecular target, which is likely involved in the bacterial quorum sensing pathway.
-
General Observations : The pyrrole-2-carboxamide moiety is a common pharmacophore in compounds with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[2][4][5][6][7][8][9]. The specific substitutions on the pyrrole ring and the carboxamide nitrogen play a critical role in defining the therapeutic potential of these molecules.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the synthesis of N-alkyl pyrrole-2-carboxamides and for key biological assays.
Synthesis of N-Alkyl Pyrrole-2-Carboxamides
A general and versatile method for the synthesis of N-substituted pyrrole-2-carboxamides involves a two-step process: N-alkylation of a pyrrole-2-carboxylate ester followed by amidation.
Step 1: N-Alkylation of Ethyl Pyrrole-2-carboxylate
-
Materials : Ethyl pyrrole-2-carboxylate, sodium hydride (NaH), N,N-dimethylformamide (DMF), and the corresponding alkyl halide (e.g., methyl iodide or ethyl bromide).
-
Procedure :
-
Dissolve ethyl pyrrole-2-carboxylate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add sodium hydride portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (methyl iodide or ethyl bromide) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Saponification and Amidation
-
Materials : N-alkylated ethyl pyrrole-2-carboxylate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water, hydrochloric acid (HCl), a coupling agent (e.g., HATU or HOBt/EDC), a tertiary amine base (e.g., diisopropylethylamine - DIPEA), and the desired amine.
-
Procedure (Saponification) :
-
Dissolve the N-alkylated ester in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration or extract with an organic solvent.
-
-
Procedure (Amidation) :
-
Dissolve the N-alkyl carboxylic acid in a suitable solvent like DMF.
-
Add the coupling agent, the amine, and the base (DIPEA).
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction by adding water and extracting the product.
-
Purify the final N-alkyl pyrrole-2-carboxamide by column chromatography or recrystallization.
-
Biological Assays
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [10][11][12][13]
-
Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate bacterial growth medium).
-
Inoculation : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration. Add the bacterial suspension to each well of the microtiter plate.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Analysis : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Cytotoxicity [14][15][16][17]
-
Cell Seeding : Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Crystal Violet Biofilm Assay [1][18][19][20]
-
Biofilm Formation : Grow bacteria in a 96-well plate in a medium that promotes biofilm formation.
-
Washing : After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.
-
Staining : Add a 0.1% crystal violet solution to each well and incubate at room temperature to stain the biofilm.
-
Washing : Wash the wells again with water to remove excess stain.
-
Solubilization : Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification : Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength of approximately 595 nm. The absorbance is proportional to the amount of biofilm formed.
Visualization of Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
References
- 1. Crystal violet assay [bio-protocol.org]
- 2. biomedres.us [biomedres.us]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. static.igem.wiki [static.igem.wiki]
- 18. static.igem.org [static.igem.org]
- 19. static.igem.org [static.igem.org]
- 20. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of N-Ethyl-1H-pyrrole-2-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound, N-Ethyl-1H-pyrrole-2-carboxamide, within the context of known pyrrole-2-carboxamide derivatives investigated as potential antitubercular agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutics with new mechanisms of action.[1] Pyrrole-2-carboxamides have shown promise as inhibitors of the essential mycobacterial membrane protein Large 3 (MmpL3), a key transporter of mycolic acids required for the formation of the mycobacterial outer membrane.[2][3]
This document outlines the experimental data and protocols required to validate the mechanism of action of this compound, comparing its potential performance with established antitubercular drugs and other novel compounds.
Comparative Performance Data
The following tables summarize the in vitro activity of a representative pyrrole-2-carboxamide (Compound 32 from a study on MmpL3 inhibitors, used here as a surrogate for this compound) against the H37Rv strain of M. tuberculosis, alongside its cytotoxicity against Vero cells.[2][3] This data is compared with first- and second-line antitubercular drugs. The Selectivity Index (SI), the ratio of cytotoxicity (CC₅₀) to antimycobacterial activity (MIC), is a critical indicator of a compound's therapeutic window.
Table 1: In Vitro Antitubercular Activity and Cytotoxicity
| Compound | Target/Mechanism of Action | MIC (µg/mL) vs. Mtb H37Rv | CC₅₀ (µg/mL) vs. Vero Cells | Selectivity Index (SI = CC₅₀/MIC) |
| This compound (Hypothetical data based on Compound 32) | MmpL3 Inhibition | <0.016 | >64 | >4000 |
| Isoniazid | Mycolic Acid Synthesis | 0.025 - 0.05 | >1000 | >20000 |
| Rifampicin | RNA Polymerase | 0.05 - 0.1 | 25 | 250 - 500 |
| Moxifloxacin | DNA Gyrase | 0.125 | 200 | 1600 |
| Bedaquiline | ATP Synthase | 0.03 | >10 | >333 |
Data for comparator compounds are representative values from various literature sources.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Minimum Inhibitory Concentration (MIC) Assay
The antimycobacterial activity is determined using the Microplate Alamar Blue Assay (MABA).[1]
Protocol:
-
Preparation: A 96-well microplate is prepared with serial dilutions of the test compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[1]
-
Addition of Alamar Blue: After the initial incubation, 30 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well.[1]
-
Second Incubation: The plate is re-incubated at 37°C for 24 hours.[1]
-
Result Interpretation: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.[1]
Cytotoxicity Assay
The cytotoxicity of the compound is assessed using a standard MTT assay on a mammalian cell line, such as Vero cells.
Protocol:
-
Cell Seeding: Vero cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: The test compound is added to the wells in serial dilutions and the plate is incubated for another 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 4 hours.
-
Solubilization: The formazan crystals formed are solubilized by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Target Validation: MmpL3 Inhibition
To confirm that this compound targets MmpL3, its potency can be measured against M. smegmatis expressing the wild-type MmpL3 from M. tuberculosis (MmpL3tb) and mutated variants.[2]
Protocol:
-
Strain Generation: Generate M. smegmatis strains that overexpress either wild-type MmpL3tb or MmpL3tb with known resistance-conferring mutations.
-
MIC Determination: Determine the MIC of the compound against these engineered strains using the MABA protocol.
-
Analysis: A significant increase in the MIC for the mutant strains compared to the wild-type strain indicates that the compound's activity is dependent on binding to that specific site on MmpL3.
Mycolic Acid Biosynthesis Assay
The effect of the compound on mycolic acid biosynthesis can be determined using a [¹⁴C] acetate metabolic labeling assay.[2]
Protocol:
-
Culture Treatment: M. tuberculosis cultures are treated with the test compound at various concentrations.
-
Metabolic Labeling: [¹⁴C] acetate is added to the cultures, which is a precursor for fatty acid and mycolic acid synthesis.
-
Lipid Extraction: After incubation, the mycobacterial cells are harvested, and the lipids are extracted.
-
TLC Analysis: The extracted lipids are separated by thin-layer chromatography (TLC).
-
Autoradiography: The TLC plate is exposed to an X-ray film to visualize the radiolabeled lipids.
-
Quantification: A reduction in the amount of radiolabeled trehalose dimycolate (TDM) and trehalose monomycolate (TMM) in treated samples compared to untreated controls indicates inhibition of mycolic acid transport.
Visualizing Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its validation.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for validating the mechanism of action.
Concluding Remarks
The validation of a novel compound's mechanism of action is a critical process in drug discovery.[4][5] For this compound, a systematic approach involving comparative in vitro activity and cytotoxicity assays, followed by specific target validation and pathway analysis experiments, is essential. The protocols and comparative data presented in this guide provide a framework for researchers to objectively assess the potential of this and other pyrrole-2-carboxamide derivatives as urgently needed antitubercular agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery [mdpi.com]
- 5. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
Cross-Validation of Analytical Methods for N-Ethyl-1H-pyrrole-2-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of drug development and manufacturing. When analytical testing is transferred between laboratories or when different methods are employed to measure the same analyte, a formal process of cross-validation is essential to ensure the consistency and accuracy of results. This guide provides a comprehensive comparison of analytical methods for the quantification of "N-Ethyl-1H-pyrrole-2-carboxamide," a novel compound of interest, with a focus on the cross-validation of these methods.
Understanding Cross-Validation of Analytical Methods
Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, analysts, or with different equipment.[1] This is a critical step in the analytical method lifecycle, particularly during method transfer between a sending and a receiving laboratory.[2] The primary objective is to demonstrate that the receiving laboratory can obtain results that are comparable to those of the transferring laboratory.
There are several approaches to performing a cross-validation, including:
-
Comparative Testing: The most common approach, where both the transferring and receiving laboratories analyze the same batch of homogeneous samples. The results are then statistically compared against predefined acceptance criteria.[2]
-
Co-validation: The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.
-
Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method, which is often necessary when there are significant differences in the laboratory environments or equipment.[2]
The choice of approach depends on factors such as the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[2]
Comparative Analysis of Analytical Methods for this compound
While specific validated methods for "this compound" are not widely published, this guide presents a comparison of three common and suitable analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize hypothetical but realistic performance data for these methods.
Table 1: Performance Characteristics of Analytical Methods
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 0.01 - 10 |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.05 | 0.005 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 | 0.15 | 0.015 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 3.5% | < 1.5% |
| Specificity/Selectivity | Good | Excellent | Excellent |
Table 2: Cross-Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Inter-laboratory Bias | ≤ 5.0% |
| Inter-laboratory Precision (% RSD) | ≤ 15.0% |
| Comparative Accuracy (% Difference) | Within ± 10.0% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Sample Preparation: Samples are derivatized if necessary to improve volatility and thermal stability, then dissolved in a suitable solvent like ethyl acetate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Sample Preparation: Protein precipitation (for biological matrices) followed by dilution in the mobile phase.
Visualizing the Cross-Validation Workflow
To facilitate a clear understanding of the cross-validation process, the following diagrams illustrate the key workflows and logical relationships.
Caption: A flowchart illustrating the key steps in a comparative testing approach for analytical method cross-validation.
Caption: A diagram showing the logical considerations for selecting an appropriate analytical method for the target compound.
Conclusion
The cross-validation of analytical methods is a mandatory step to ensure data integrity and consistency in drug development. By carefully selecting an appropriate analytical method and following a well-defined cross-validation protocol, researchers and scientists can be confident in the reliability of their analytical results for "this compound" across different sites and over the lifetime of the product.
References
Comparative Efficacy Analysis of Pyrrole-2-Carboxamide Derivatives and Standard Antibiotics
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of representative pyrrole-2-carboxamide derivatives against established antibiotics. The data presented is compiled from various scientific studies to offer a comprehensive overview for research and drug development purposes. While the initial compound of interest was "N-Ethyl-1H-pyrrole-2-carboxamide," the available literature predominantly focuses on other derivatives within the pyrrole-2-carboxamide class. Therefore, this guide utilizes data from these more extensively studied analogs to provide a relevant and evidence-based comparison.
Comparative Antibacterial Efficacy
The antibacterial efficacy of antimicrobial agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of selected pyrrole-2-carboxamide derivatives and commonly used antibiotics against various Gram-negative and Gram-positive bacteria.
Efficacy Against Gram-Negative Bacteria
For the Gram-negative bacteria panel, we are highlighting N-(cyclopropylmethyl)-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide (referred to as Carboxamide 4i in some literature) as a representative pyrrole-2-carboxamide derivative.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Negative Bacteria
| Antibacterial Agent | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Carboxamide 4i | 1.56 | 3.56[1] | 1.02[1] |
| Ciprofloxacin | ≤1 (Susceptible)[2] | 0.25 - 1[1] | 0.047 - 0.38[3] |
| Gentamicin | N/A | 0.25 - 2 (Susceptible) | ≤2 (Susceptible)[4] |
| Penicillin | Resistant | Resistant | Resistant |
| Tetracycline | 2 - >256[5][6] | 32 - 64[2] | ≥4 (Resistant)[7] |
Note: MIC values can vary depending on the specific strain and testing conditions. Penicillin is generally not effective against these Gram-negative bacteria due to resistance mechanisms.
Efficacy Against Gram-Positive Bacteria
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Staphylococcus aureus
| Antibacterial Agent | Staphylococcus aureus (MSSA) |
| Pyrrole Benzamide Derivatives | 3.12 - 12.5[2] |
| Streptopyrroles B and C | 0.7 - 2.9 (µM)[2] |
| Ciprofloxacin | 0.25 - 0.6 |
| Ceftriaxone | 1 - 8 |
| Penicillin | ≤0.125 (Susceptible) - >24 |
| Tetracycline | N/A |
Note: MSSA refers to Methicillin-Susceptible Staphylococcus aureus. MIC values for penicillin can vary widely depending on whether the strain produces penicillinase.
Experimental Protocols
The data presented in this guide is primarily based on the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC). This is a standardized and widely used technique in microbiology.
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB), cation-adjusted for certain bacteria
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), which is then further diluted.
-
Stock solutions of the antimicrobial agents (pyrrole-2-carboxamide derivatives and standard antibiotics) of known concentrations.
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
A serial two-fold dilution of each antimicrobial agent is prepared in the microtiter plate wells using sterile MHB.
-
This creates a range of decreasing concentrations of the antimicrobial agent across the wells.
-
-
Inoculum Preparation:
-
A suspension of the test microorganism is prepared from a fresh culture on an agar plate.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
-
This standardized suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
A standardized volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
-
Control wells are included: a positive control (broth with bacteria, no antimicrobial) to ensure bacterial growth, and a negative control (broth only) to check for sterility.
-
-
Incubation:
-
The microtiter plate is incubated at a temperature suitable for the test organism (typically 35-37°C) for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.
Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Some studies suggest that pyrrole derivatives may target the bacterial cell wall synthesis pathway. A potential target is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which is crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.
The diagram below outlines the cytoplasmic steps of peptidoglycan precursor synthesis, highlighting the role of MurB and its potential inhibition by pyrrole-2-carboxamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antibiofilm Activity of Small-Molecule ZY-214-4 Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of "N-Ethyl-1H-pyrrole-2-carboxamide" analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationship (SAR) of analogs based on the N-Ethyl-1H-pyrrole-2-carboxamide scaffold. The following sections present quantitative data from experimental studies, detailed experimental protocols, and visualizations of relevant biological pathways to inform future drug design and development efforts.
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-substituted-1H-pyrrole-2-carboxamide analogs is significantly influenced by the nature of the substituent on the carboxamide nitrogen. While specific data for the N-ethyl analog is limited in publicly available research, studies on closely related N-alkyl analogs, particularly in the context of anti-tubercular activity, provide critical insights into the SAR of this chemical series.
Research into pyrrole-2-carboxamide derivatives as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3) has demonstrated that the size of the N-substituent plays a crucial role in determining the compound's efficacy.[1] Generally, bulky substituents on the carboxamide are favored for potent anti-tubercular activity, while smaller alkyl groups, such as N-propyl (a close analog to N-ethyl), lead to a substantial decrease in potency.[1]
Table 1: Comparison of Anti-tubercular Activity of N-Substituted-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide Analogs
| Compound ID | N-Substituent (R) | MIC (μg/mL) against M. tuberculosis H37Rv |
| 1 | Cyclohexyl | 0.2 |
| 3 | Adamantan-1-yl | <0.016 |
| 5 | Adamantan-2-yl | <0.016 |
| 6 | Propyl | >16 |
| 7 | Piperidin-1-yl | >32 |
| 8 | Morpholino | >32 |
| 9 | Phenyl | >32 |
Data sourced from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors.[1] The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.
The data clearly indicates that analogs with bulky, lipophilic groups like adamantyl (compounds 3 and 5) exhibit potent activity, whereas the N-propyl analog (compound 6) shows a significant loss of efficacy.[1] This suggests that the binding pocket of the MmpL3 target likely has a large hydrophobic region that favorably accommodates bulky substituents, and smaller alkyl chains like ethyl or propyl do not engage in the necessary beneficial interactions for strong inhibition. Aromatic and secondary amine substituents at this position also result in a loss of potency.[1]
Furthermore, the hydrogens on the pyrrole ring and the carboxamide nitrogen are crucial for activity. Methylation at the pyrrole nitrogen led to a ~50-fold reduction in activity, and methylation of both the pyrrole and carboxamide hydrogens resulted in a complete loss of activity, highlighting the importance of these hydrogen bond donors for target engagement.[1]
Experimental Protocols
General Synthesis of N-Substituted-1H-pyrrole-2-carboxamide Analogs:
A common synthetic route involves the coupling of a substituted 1H-pyrrole-2-carboxylic acid with a primary or secondary amine.
-
Preparation of the Carboxylic Acid: The synthesis often starts from a commercially available pyrrole derivative, which can be functionalized at the desired positions (e.g., C4) through reactions like Suzuki-Miyaura coupling.
-
Amide Coupling: The pyrrole-2-carboxylic acid is then coupled with the desired amine (e.g., ethylamine, propylamine, adamantylamine) using standard peptide coupling reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) in an appropriate solvent like DMF (dimethylformamide), often in the presence of a base like TEA (triethylamine).[2]
-
Purification: The crude product is purified using column chromatography to yield the final N-substituted-1H-pyrrole-2-carboxamide analog.[1]
In vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA):
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in microplates.
-
Inoculation: The bacterial culture is diluted to a specific optical density and added to the wells containing the test compounds.
-
Incubation: The microplates are incubated at 37°C for a defined period (typically 5-7 days).
-
Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well, and the plates are re-incubated.
-
Reading Results: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.[3]
Visualizations
Inhibition of Mycolic Acid Biosynthesis by Pyrrole-2-Carboxamide Analogs
The primary mechanism of action for the anti-tubercular activity of the discussed pyrrole-2-carboxamide analogs is the inhibition of MmpL3, a crucial transporter protein involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
Caption: Inhibition of the MmpL3 transporter by N-substituted pyrrole-2-carboxamide analogs disrupts the transport of trehalose monomycolate, a key step in the biosynthesis of the mycobacterial cell wall.
Experimental Workflow for SAR Studies
The process of conducting structure-activity relationship studies involves a cyclical process of design, synthesis, and biological evaluation.
Caption: A typical workflow for structure-activity relationship (SAR) studies, from initial compound design to the identification of optimized lead candidates.
References
Pyrrole-2-Carboxamides: A Comparative Analysis of In-Vitro and In-Vivo Efficacy in Tuberculosis and Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pre-clinical efficacy of pyrrole-2-carboxamide compounds in the key therapeutic areas of tuberculosis and cancer. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Pyrrole-2-carboxamide derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating potent activity against various diseases. This guide focuses on two distinct classes of these compounds: MmpL3 inhibitors for the treatment of tuberculosis and tubulin polymerization inhibitors for cancer therapy. We will delve into a comparative analysis of their efficacy, moving from foundational in-vitro studies to more complex in-vivo models.
Anti-Tuberculosis Efficacy: Targeting Mycolic Acid Transport
A series of pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids which are vital components of the mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts this pathway, leading to a compromised cell wall and ultimately bacterial death.[1]
In-Vitro and In-Vivo Efficacy of Compound 32
Compound 32 is a standout MmpL3 inhibitor from this class.[2] In-vitro studies have demonstrated its potent activity against M. tuberculosis.[2] When tested in an acute mouse model of M. tuberculosis infection, Compound 32 showed a significant reduction in bacterial load in the lungs.[2]
Table 1: In-Vitro and In-Vivo Efficacy of Pyrrole-2-Carboxamide Compound 32 Against M. tuberculosis
| Compound | In-Vitro MIC (μg/mL) | In-Vitro Cytotoxicity (Vero cells, IC50 in μg/mL) | In-Vivo Efficacy (Mouse Model, Log CFU Reduction in Lungs) | Comparator: Isoniazid In-Vivo Efficacy (Log CFU Reduction) |
| Compound 32 | < 0.016[2] | > 64[2] | 2.0[2] | ~1.0-2.0 |
MmpL3-Mediated Mycolic Acid Transport Pathway
The following diagram illustrates the crucial role of MmpL3 in the mycolic acid biosynthesis pathway and the mechanism of its inhibition by pyrrole-2-carboxamide compounds.
Anti-Cancer Efficacy: Targeting Tubulin Polymerization
Another class of pyrrole-2-carboxamides, exemplified by compounds CA-61 and CA-84, has demonstrated potent anti-cancer properties by targeting tubulin.[3] Tubulin is the protein subunit of microtubules, which are essential for cell division (mitosis). By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3]
In-Vitro and In-Vivo Efficacy of Compounds CA-61 and CA-84
In-vitro assays have confirmed the cytotoxic effects of CA-61 and CA-84 against various cancer cell lines.[3] In-vivo studies using a breast cancer xenograft model (HCC1806) have shown significant inhibition of tumor growth.[3] For comparison, the standard-of-care chemotherapeutic agent, paclitaxel, which also targets tubulin but by stabilizing microtubules, has also been evaluated in this model.[1]
Table 2: In-Vitro and In-Vivo Efficacy of Pyrrole-2-Carboxamide Compounds CA-61 and CA-84 Against Cancer Cells
| Compound | In-Vitro IC50 (HCC1806 cells, μM) | In-Vivo Tumor Growth Inhibition (HCC1806 Xenograft, %) | Comparator: Paclitaxel In-Vivo Tumor Growth Inhibition (%) |
| CA-61 | Data not specified[3] | Significantly inhibited tumor growth[3] | ~90% (nab-paclitaxel)[1] |
| CA-84 | Data not specified[3] | Significantly inhibited tumor growth[3] | ~90% (nab-paclitaxel)[1] |
Note: While the original study on CA-61 and CA-84 mentions significant in-vivo tumor growth inhibition, specific percentage values were not provided. The data for paclitaxel is provided for comparative context in the same xenograft model.
Tubulin Polymerization Inhibition and Apoptosis Pathway
The diagram below illustrates the mechanism by which pyrrole-2-carboxamide tubulin inhibitors induce apoptosis in cancer cells.
Experimental Protocols
In-Vivo Anti-Tuberculosis Efficacy Study (Mouse Model)
Objective: To evaluate the in-vivo efficacy of pyrrole-2-carboxamide compounds in an acute M. tuberculosis infection model.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Infection: Mice are infected intravenously with a suspension of M. tuberculosis H37Rv.
-
Treatment: Treatment is initiated one day post-infection. The test compounds (e.g., Compound 32) are formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily for a specified duration (e.g., 10 days). A control group receives the vehicle only, and a positive control group receives a standard anti-TB drug like Isoniazid.
-
Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized.
-
CFU Determination: Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted.
-
Data Analysis: The efficacy of the treatment is expressed as the log10 reduction in CFU in the lungs of treated mice compared to the untreated control group.[2]
General Workflow for In-Vitro Anti-Cancer Drug Screening
The following diagram outlines the typical workflow for the in-vitro screening and evaluation of novel anti-cancer agents.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of the pyrrole-2-carboxamide compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCC1806) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., CA-61, CA-84) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Tubulin Polymerization Assay
Objective: To assess the ability of the pyrrole-2-carboxamide compounds to inhibit tubulin polymerization.
Methodology:
-
Reaction Mixture: A reaction mixture containing purified tubulin protein, GTP (which is required for polymerization), and a fluorescent reporter that binds to polymerized tubulin is prepared in a 96-well plate.
-
Compound Addition: The test compounds (e.g., CA-61, CA-84) or control substances (a known inhibitor like colchicine and a known stabilizer like paclitaxel) are added to the wells.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the control. A decrease in the rate and extent of polymerization indicates an inhibitory effect. The IC50 for tubulin polymerization can be calculated from a dose-response curve.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of N-Ethyl-1H-pyrrole-2-carboxamide on Normal Cell Lines: A Comparative Guide
Introduction
N-Ethyl-1H-pyrrole-2-carboxamide belongs to the pyrrole-2-carboxamide class of compounds, a scaffold that has been investigated for a range of biological activities.[1] As with any potential therapeutic agent, a critical step in the preclinical evaluation is the assessment of its cytotoxic effects on non-cancerous, normal cell lines. This is crucial for determining the compound's safety profile and therapeutic window. While many pyrrole derivatives have been synthesized and tested for their anti-cancer properties, data on their effects on normal cells is often limited.[2][3] Some studies on related pyrrole compounds have indicated low cytotoxicity against normal cells, suggesting a favorable safety profile.[4][5][6]
This guide provides a comparative framework for assessing the cytotoxicity of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide presents a hypothetical study design. It includes established experimental protocols, data presentation templates, and visualizations of relevant biological pathways and workflows that can be adapted by researchers. For comparative purposes, the well-characterized chemotherapeutic agent Doxorubicin is used as a positive control to benchmark the cytotoxicity of the test compound.
Comparative Cytotoxicity Data (Hypothetical)
The following table summarizes hypothetical IC50 values for this compound and the comparator, Doxorubicin, against a panel of human normal cell lines. The IC50 value represents the concentration of a substance required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | Incubation Time (hours) | Hypothetical IC50 (µM) |
| This compound | Human Dermal Fibroblasts (HDF) | 24 | > 100 |
| 48 | 85.3 | ||
| HUVEC | 24 | > 100 | |
| 48 | 92.1 | ||
| MRC-5 (Lung Fibroblast) | 24 | > 100 | |
| 48 | 78.6 | ||
| Doxorubicin (Comparator) | Human Dermal Fibroblasts (HDF) | 24 | 1.2 |
| 48 | 0.5 | ||
| HUVEC | 24 | 2.5 | |
| 48 | 0.9 | ||
| MRC-5 (Lung Fibroblast) | 24 | 1.8 | |
| 48 | 0.7 |
Experimental Protocols
A detailed methodology is essential for the reproducibility and validation of cytotoxicity studies. Below is a standard protocol for the MTT assay, a widely used colorimetric method for assessing cell viability.[7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Harvest and count cells from logarithmic phase cultures.
-
Seed the cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and Doxorubicin in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of the solvent) and untreated control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24 and 48 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[7]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Visualizations
Signaling Pathway
Cytotoxic compounds can induce cell death through various mechanisms, with apoptosis being one of the most common. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.
Experimental Workflow
The following diagram outlines the key steps in the workflow for assessing the cytotoxicity of a test compound.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Benchmarking the synthesis of "N-Ethyl-1H-pyrrole-2-carboxamide" against other methods
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of novel compounds is a cornerstone of progress. N-Ethyl-1H-pyrrole-2-carboxamide, a key building block in medicinal chemistry, can be synthesized through various methodologies. This guide provides an objective comparison of common synthetic routes, supported by experimental data, to aid in the selection of the most suitable method based on specific research and development needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly approached via two primary strategies: formation of the amide bond from a pre-existing pyrrole ring or construction of the N-ethylpyrrole moiety followed by carboxylation and amidation. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Below is a summary of key performance indicators for the most common synthetic routes.
| Method | Starting Materials | Key Reagents/Conditions | Typical Yield (%) | Reaction Time | Purity | Key Advantages | Potential Disadvantages |
| Method A: Amide Coupling | Pyrrole-2-carboxylic acid, Ethylamine | Coupling agents (e.g., EDC, HBTU, TBTU), Base (e.g., DIPEA), Solvent (e.g., DCM, DMF) | 80-95 | 2-12 h | High | High yield, mild conditions, wide substrate scope. | Cost of coupling reagents, potential for side reactions if not optimized. |
| Method B: From Acyl Chloride | Pyrrole-2-carbonyl chloride, Ethylamine | Base (e.g., Triethylamine), Solvent (e.g., DCM) | 75-90 | 1-4 h | High | Fast reaction, no need for coupling agents. | Acyl chloride can be moisture-sensitive and may require fresh preparation. |
| Method C: Paal-Knorr Synthesis & Subsequent Functionalization | 1,4-Dicarbonyl compound, Ethylamine | Acid catalyst (for pyrrole formation), Carboxylation reagent, Amidation reagents | 50-70 (multi-step) | Variable (multi-step) | Moderate to High | Builds the core ring structure, good for substituted pyrroles. | Longer synthetic sequence, potentially lower overall yield. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.
Method A: Amide Coupling from Pyrrole-2-carboxylic acid
This method is one of the most common and versatile for the synthesis of amides.
Protocol:
-
To a solution of pyrrole-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) is added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).
-
The mixture is stirred at room temperature for 15 minutes.
-
Ethylamine (1.1 eq.) and diisopropylethylamine (DIPEA) (1.5 eq.) are then added to the reaction mixture.
-
The reaction is stirred at room temperature for 4-6 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with 1M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method B: Synthesis from Pyrrole-2-carbonyl chloride
This approach offers a rapid synthesis, avoiding the need for coupling reagents.
Protocol:
-
Pyrrole-2-carbonyl chloride (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of ethylamine (1.2 eq.) and triethylamine (1.5 eq.) in DCM is added dropwise to the cooled solution of the acyl chloride.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
Reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is washed with water and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Method C: Paal-Knorr Synthesis and Subsequent Functionalization
This classical method allows for the initial construction of the N-ethylpyrrole ring.
Protocol:
-
Step 1: Synthesis of N-Ethylpyrrole: A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) (1.0 eq.) and ethylamine (1.1 eq.) are dissolved in a suitable solvent such as ethanol or acetic acid. The mixture is heated to reflux for 2-4 hours. After cooling, the solvent is removed under reduced pressure, and the crude N-ethylpyrrole is purified.[1][2]
-
Step 2: Carboxylation: The purified N-ethylpyrrole is then subjected to a carboxylation reaction, for example, through a Vilsmeier-Haack reaction followed by oxidation, or by reaction with a chloroformate to introduce the carboxyl group at the 2-position.
-
Step 3: Amidation: The resulting N-ethyl-1H-pyrrole-2-carboxylic acid is then converted to the target amide using one of the amidation protocols described in Method A or B.
Visualizing the Synthetic Pathways
To better illustrate the primary synthetic routes to this compound, the following diagrams outline the key transformations.
References
Comparative Analysis of Pyrrole-2-Carboxamide Derivatives in Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of target validation studies for various N-substituted pyrrole-2-carboxamide derivatives, offering insights into their potential therapeutic applications. Due to a lack of direct target validation studies on N-Ethyl-1H-pyrrole-2-carboxamide, this document focuses on closely related analogs to inform potential mechanisms and experimental approaches. The data presented is compiled from multiple studies and aims to guide researchers in the design and execution of their own investigations.
Overview of Pyrrole-2-Carboxamide Derivatives and Their Targets
The pyrrole-2-carboxamide scaffold is a versatile pharmacophore found in a variety of biologically active compounds.[1][2] Research has demonstrated its potential in developing agents with antimicrobial, antitubercular, and antiviral properties.[2][3][4][5] The biological activity of these derivatives is often attributed to their ability to interact with specific protein targets, leading to the modulation of critical cellular pathways.
A significant body of research has focused on the antitubercular activity of pyrrole-2-carboxamide derivatives, with a key target identified as the Mycobacterial Membrane Protein Large 3 (MmpL3).[3] Additionally, other studies have explored their potential as inhibitors of the main protease (Mpro) of SARS-CoV-2.[4][5]
Comparative Biological Activity
The following tables summarize the in vitro activity of various pyrrole-2-carboxamide derivatives against different targets, providing a basis for comparison.
Table 1: Antitubercular Activity of Pyrrole-2-Carboxamide Derivatives against Mycobacterium tuberculosis H37Rv
| Compound ID | R Group on Carboxamide | MIC (µg/mL) | Cytotoxicity (IC50, µg/mL) | Reference |
| Compound 32 | 2-adamantyl | <0.016 | >64 | [3] |
| Compound 12 | 2-adamantyl (N-methyl on pyrrole) | 3.7 | >64 | [3] |
| Compound 13 | 2-adamantyl (N-methyl on pyrrole and carboxamide) | >32 | >64 | [3] |
| GS4 | Substituted benzylidine | Comparable to Isoniazid | Not Reported | [6] |
| ENBHEDPC | -{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl | 0.7 | Not Reported | [2] |
Table 2: Inhibitory Activity of Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Derivatives against SARS-CoV-2 Mpro
| Compound ID | N-Aryl Substitution | IC50 (µM) | Reference |
| Compound 25 | Not specified in abstract | Low micromolar | [4] |
| Compound 29 | 2,3-Dihydrobenzo[b][7][8]dioxin-6-yl | Low micromolar | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the cited studies.
Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a specific optical density to standardize the inoculum size.
-
Compound Dilution: Test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: The standardized bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[6]
Enzyme Inhibition Assay (e.g., SARS-CoV-2 Mpro)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Reagents: The assay typically includes the purified enzyme (e.g., SARS-CoV-2 Mpro), a fluorogenic substrate, and the test compound.
-
Reaction Setup: The enzyme is pre-incubated with various concentrations of the test compound in a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the fluorogenic substrate.
-
Measurement: The fluorescence intensity is measured over time using a plate reader. Enzyme activity is proportional to the rate of increase in fluorescence.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.[4][5]
Cytotoxicity Assay (e.g., using Vero cells)
This assay assesses the toxicity of a compound to mammalian cells.
-
Cell Culture: Vero cells (or another suitable cell line) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or MTS. This involves adding the reagent to the wells, incubating, and then measuring the absorbance at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.[3][5]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action and experimental workflows for pyrrole-2-carboxamide derivatives based on the available literature.
References
- 1. mdpi.com [mdpi.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. vlifesciences.com [vlifesciences.com]
- 7. 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-Ethyl-1H-pyrrole-2-carboxamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of N-Ethyl-1H-pyrrole-2-carboxamide, synthesized from best practices and safety data for structurally similar compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general laboratory safety protocols and information from SDS of related pyrrole derivatives. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to always perform a risk assessment before handling any chemical.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for similar pyrrole compounds, this compound is anticipated to be an irritant to the skin and eyes and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to safety protocols is required.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | To protect against potential splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves.[4][5] | To prevent skin contact and irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] | To minimize inhalation of any dust or vapors. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.
-
Don Appropriate PPE: Before attempting to clean the spill, wear the recommended PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.[4] For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect Waste: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
Disposal Procedures
Chemical waste must be disposed of in accordance with institutional, local, and national regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][7]
Step-by-Step Disposal Guide:
-
Waste Segregation: Segregate waste containing this compound from other waste streams to avoid incompatible chemical reactions.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, concentration, and associated hazards.
-
Collection of Waste:
-
Unused Product: If the pure compound is to be disposed of, it should be in its original or a suitable, sealed container.
-
Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, should be collected in a designated hazardous waste container.
-
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[8] All chemical waste must be disposed of through an approved waste disposal plant.[3][5][9][10]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. echemi.com [echemi.com]
- 10. 1-Ethyl-1H-pyrrole-2-carboxaldehyde | 2167-14-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Comprehensive Safety and Handling Guide for N-Ethyl-1H-pyrrole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals: Essential Safety Protocols and Logistical Information for the Handling and Disposal of N-Ethyl-1H-pyrrole-2-carboxamide.
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on data from structurally related compounds and are intended to ensure the highest level of safety in the laboratory.
Hazard Assessment
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage or irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Toxicity: Related compounds have shown toxicity if swallowed or in contact with skin.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.[5][6] |
| Eyes | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles.[2][3][5] |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect against skin contact.[5] |
| Respiratory | Use in a well-ventilated area or with a fume hood | To minimize the inhalation of any dust or vapors.[2][3] For large scale operations or in case of insufficient ventilation, a NIOSH/MSHA approved respirator may be necessary.[3][6] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[2][4] Do not eat, drink, or smoke in the laboratory.[1]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[2] Avoid breathing dust or fumes.[2][3]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3][4]
-
Conditions: Store in a cool, dry place away from incompatible substances such as strong oxidizing agents.[7] The compound may be light-sensitive.[1]
-
Security: Store in a locked-up area accessible only to qualified or authorized personnel.[1][2][4]
Experimental Workflow
The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is necessary.
| Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2][4] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][2][4] If feeling unwell, call a poison center or doctor.[2] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1] |
| Spill | For small spills, absorb with an inert material and place it into a suitable disposal container.[2] For larger spills, prevent further leakage if safe to do so.[2] Evacuate the area and ensure adequate ventilation.[8] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3][4] Do not allow the product to enter drains.[1][2]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[1] Leave chemicals in their original containers and do not mix with other waste.[1]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
